Liafensine
Description
This compound is under investigation in clinical trial NCT00892840 (Multiple-Ascending Dose Study).
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1198790-53-2 |
|---|---|
Molecular Formula |
C24H22N4 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
6-[(4S)-2-methyl-4-naphthalen-2-yl-3,4-dihydro-1H-isoquinolin-7-yl]pyridazin-3-amine |
InChI |
InChI=1S/C24H22N4/c1-28-14-20-13-19(23-10-11-24(25)27-26-23)8-9-21(20)22(15-28)18-7-6-16-4-2-3-5-17(16)12-18/h2-13,22H,14-15H2,1H3,(H2,25,27)/t22-/m0/s1 |
InChI Key |
VCIBGDSRPUOBOG-QFIPXVFZSA-N |
Isomeric SMILES |
CN1C[C@H](C2=C(C1)C=C(C=C2)C3=NN=C(C=C3)N)C4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
CN1CC(C2=C(C1)C=C(C=C2)C3=NN=C(C=C3)N)C4=CC5=CC=CC=C5C=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-820836; BMS 820836; BMS820836; Liafensine |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Liafensine in Neuronal Circuits
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Liafensine (formerly BMS-820836, now DB104) is a first-in-class serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also known as a triple reuptake inhibitor (TRI), investigated for the treatment of major depressive disorder (MDD) and, more specifically, treatment-resistant depression (TRD).[1][2] Its core mechanism revolves around the simultaneous blockade of three key monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[3][4] This action leads to an increase in the synaptic concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), enhancing monoaminergic neurotransmission in brain circuits crucial for mood regulation.[5] Recent research has successfully identified a pharmacogenomic biomarker, ANK3 (DGM4™), that predicts patient response, heralding a new era of precision medicine in psychiatry for this compound.[6][7] This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: Triple Monoamine Reuptake Inhibition
This compound exerts its therapeutic effects by binding to and inhibiting the function of presynaptic monoamine transporters. These transporters are responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating their signal. By blocking SERT, NET, and DAT, this compound effectively increases the duration and concentration of serotonin, norepinephrine, and dopamine available to interact with postsynaptic receptors.[5][4] This broad enhancement of monoaminergic signaling is believed to address the complex neurochemical deficits underlying depression more comprehensively than single- or dual-action antidepressants.[5] The targeting of dopamine, in particular, may offer broader therapeutic benefits for patients who do not respond to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[5]
Pharmacological Profile: In Vitro Potency
The efficacy of this compound as a triple reuptake inhibitor is quantified by its inhibitory constants (IC50) against the three monoamine transporters. Preclinical data demonstrate that this compound is a potent inhibitor of all three transporters, with a particularly high affinity for the serotonin transporter.
| Target Transporter | Parameter | Value (nM) | Reference |
| Serotonin Transporter (SERT) | IC50 | 1.08 | [3] |
| Dopamine Transporter (DAT) | IC50 | 5.67 | [3] |
| Norepinephrine Transporter (NET) | IC50 | 7.99 | [3] |
Table 1: In Vitro Inhibitory Potency of this compound.
Role of ANK3 Biomarker in Neuronal Function
A pivotal development in this compound's clinical evaluation was the discovery of a genetic biomarker within the Ankyrin-3 (ANK3) gene that predicts patient response.[8][6] ANK3 encodes for a scaffolding protein crucial for organizing the neuronal cytoskeleton and anchoring membrane proteins, including ion channels and potentially transporters, at the axon initial segment and nodes of Ranvier.[8][6] The specific single nucleotide polymorphism (SNP) identified is hypothesized to modulate ANK3 expression or function.[9] This could, in turn, influence the density, localization, or function of monoamine transporters on the presynaptic membrane.[9] In biomarker-positive patients, this compound may more effectively normalize neurotransmitter levels, leading to a robust clinical response.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Denovo Biopharma Announces a Major Breakthrough in Treatment-Resistant Depression with Precision Medicine [prnewswire.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. A Landmark Pivotal Study Applying Precision Medicine to Psychiatry with Denovo’s DB104 (this compound) for Treatment-Resistant Depression Published in JAMA Psychiatry - BioSpace [biospace.com]
- 7. psychiatrictimes.com [psychiatrictimes.com]
- 8. psychiatrictimes.com [psychiatrictimes.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Effects of Liafensine on Dopamine Transporters in the Prefrontal Cortex
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liafensine (formerly BMS-820836) is a triple reuptake inhibitor that demonstrates high affinity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1] Its mechanism of action, involving the modulation of these three key neurotransmitter systems, has positioned it as a compound of interest for treatment-resistant depression (TRD).[2][3] This document provides a technical overview of the effects of this compound on dopamine transporters, with a specific focus on the prefrontal cortex (PFC), a critical brain region implicated in the pathophysiology of depression. Due to the limited availability of specific preclinical data for this compound in the public domain, this guide combines known quantitative data with illustrative experimental protocols based on standard industry practices to provide a comprehensive understanding of its pharmacological profile.
Introduction
This compound is a first-in-class serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[4][5] By blocking the reuptake of these three neurotransmitters, this compound increases their extracellular concentrations in the synaptic cleft, thereby enhancing neurotransmission.[4] The compound was initially developed by Bristol-Myers Squibb and is now under development by Denovo Biopharma.[6] Recent clinical trials, such as the ENLIGHTEN study, have highlighted the potential of this compound in treating TRD, particularly in a subpopulation of patients identified by the genetic biomarker DGM4 (also associated with the ANK3 gene).[2][3]
The prefrontal cortex is a key target for antidepressant action. Dopaminergic signaling in the PFC is crucial for regulating mood, motivation, and cognitive function, all of which are often impaired in depression. This guide will delve into the specific interactions of this compound with the dopamine transporter in this brain region.
Quantitative Data
The following table summarizes the in vitro binding affinities of this compound for the human dopamine, serotonin, and norepinephrine transporters.
| Transporter | IC50 (nM) |
| Dopamine Transporter (DAT) | 5.67 |
| Serotonin Transporter (SERT) | 1.08 |
| Norepinephrine Transporter (NET) | 7.99 |
Source: MedChemExpress
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the effects of this compound on dopamine transporters in the prefrontal cortex. These protocols are based on established techniques in the field.
In Vitro Dopamine Transporter Binding Assay
This assay determines the binding affinity of this compound for the dopamine transporter.
Objective: To determine the inhibitory constant (Ki) of this compound for the human dopamine transporter (hDAT).
Materials:
-
HEK293 cells stably expressing hDAT
-
[³H]-WIN 35,428 (radioligand)
-
This compound (test compound)
-
Cocaine (reference compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Scintillation fluid
-
96-well plates
-
Filter mats
-
Scintillation counter
Procedure:
-
Cell Culture: HEK293-hDAT cells are cultured to 80-90% confluency.
-
Membrane Preparation: Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, membrane preparations are incubated with a fixed concentration of [³H]-WIN 35,428 and varying concentrations of this compound or cocaine. Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 10 µM GBR 12909).
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filter mats to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The filter mats are dried, and radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific [³H]-WIN 35,428 binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis in the Rodent Prefrontal Cortex
This technique measures the extracellular levels of dopamine in the prefrontal cortex of awake, freely moving animals following administration of this compound.
Objective: To quantify the effect of this compound on extracellular dopamine concentrations in the medial prefrontal cortex (mPFC) of rats.
Materials:
-
Adult male Sprague-Dawley rats
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane length)
-
Artificial cerebrospinal fluid (aCSF)
-
Syringe pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ED)
Procedure:
-
Surgical Implantation: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the mPFC. Animals are allowed to recover for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.
-
Drug Administration: this compound (at various doses) or vehicle is administered (e.g., intraperitoneally).
-
Post-Dose Collection: Dialysate samples continue to be collected for several hours post-administration.
-
Sample Analysis: The concentration of dopamine in the dialysate samples is quantified using HPLC-ED.
-
Data Analysis: Dopamine levels are expressed as a percentage of the mean baseline concentration. Statistical analysis is performed to compare the effects of different doses of this compound to the vehicle control.
Visualizations
Signaling Pathway
References
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. Denovo Biopharma [denovobiopharma.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. isctm.org [isctm.org]
- 6. This compound - Denovo Biopharma - AdisInsight [adisinsight.springer.com]
The Pharmacology of Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), also known as triple reuptake inhibitors (TRIs), represent a class of psychoactive compounds that simultaneously block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This concurrent inhibition leads to increased extracellular concentrations of all three monoamine neurotransmitters, offering a broader neurochemical profile compared to single or dual-acting reuptake inhibitors.[1][2] This technical guide provides an in-depth overview of the pharmacology of SNDRIs, including their mechanism of action, quantitative binding affinities, detailed experimental protocols for their evaluation, and the intracellular signaling pathways they modulate. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the monoamine transport system.
Introduction
Major depressive disorder (MDD) is a complex psychiatric illness associated with dysregulation of monoamine neurotransmitter systems, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[3][4] While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have been the mainstay of antidepressant therapy, a significant portion of patients fail to achieve full remission.[4] This has spurred the development of SNDRIs, which are hypothesized to offer superior efficacy by addressing a broader range of depressive symptoms, including anhedonia, which is linked to dopaminergic dysfunction.[4]
Mechanism of Action
SNDRIs exert their pharmacological effects by binding to and inhibiting the function of SERT, NET, and DAT.[2] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the neurotransmitter signal. By blocking this reuptake process, SNDRIs increase the concentration and duration of action of serotonin, norepinephrine, and dopamine in the synapse, leading to enhanced postsynaptic receptor signaling.
Quantitative Data: Binding Affinities of SNDRIs
The potency and selectivity of SNDRIs for the three monoamine transporters are critical determinants of their pharmacological profile and therapeutic potential. The following tables summarize the in vitro binding affinities (Ki in nM) and/or inhibitory concentrations (IC50 in nM) of various SNDRIs for human SERT, NET, and DAT.
| Compound | SERT (Ki/IC50, nM) | NET (Ki/IC50, nM) | DAT (Ki/IC50, nM) | Reference(s) |
| Investigational/Preclinical | ||||
| Ansofaxine (LY03005) | 723 (IC50) | 763 (IC50) | 491 (IC50) | |
| Centanafadine (EB-1020) | 83 (IC50) | 6 (IC50) | 38 (IC50) | [5] |
| Tesofensine (NS2330) | 11 (IC50) | 1.7 (IC50) | 65 (IC50) | [1] |
| Marketed/Withdrawn Drugs with SNDRI Activity | ||||
| Mazindol | ~1283 (relative) | ~38 (relative) | 1.1 (Ki) | [6] |
| Nefazodone | 200–459 (Ki) | 360–618 (Ki) | 360 (Ki) | [7] |
| Sibutramine | Potent inhibitor | Potent inhibitor | Weaker inhibitor | [8] |
| Venlafaxine | 82 (Ki) | 2480 (Ki) | 7647 (Ki) | [3] |
Note: Data are compiled from various sources and experimental conditions may differ. Ki and IC50 values are measures of binding affinity and inhibitory potency, respectively, where a lower value indicates higher affinity/potency.
Key Experimental Protocols
The preclinical evaluation of SNDRIs involves a battery of in vitro and in vivo assays to characterize their potency, selectivity, and efficacy. Detailed methodologies for three key experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for SERT, NET, and DAT.
Protocol:
-
Membrane Preparation: Cell membranes expressing the human recombinant transporters (hSERT, hNET, or hDAT) are prepared from transfected cell lines (e.g., HEK293).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is prepared.
-
Incubation: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specific binding.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
In Vivo Microdialysis
This technique is used to measure the extracellular levels of serotonin, norepinephrine, and dopamine in the brain of freely moving animals following administration of an SNDRI.[10][11]
Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized animal (e.g., rat, mouse).[12]
-
Recovery: The animal is allowed to recover from surgery for a specified period (e.g., 24-48 hours).
-
Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[10]
-
Basal Sample Collection: After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: The SNDRI is administered (e.g., intraperitoneally, subcutaneously, or orally).
-
Post-Drug Sample Collection: Dialysate samples are continuously collected for several hours after drug administration.
-
Neurotransmitter Analysis: The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[11]
-
Data Analysis: The post-drug neurotransmitter levels are expressed as a percentage of the baseline levels and plotted over time.
Forced Swim Test (FST)
The FST is a behavioral assay used to assess the antidepressant-like activity of a compound in rodents.[2][13][14][15]
Protocol:
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Pre-test Session (for rats): On the first day, each animal is placed in the cylinder for a 15-minute pre-swim session.[13]
-
Drug Administration: The SNDRI or vehicle is administered at a specified time before the test session (e.g., 30-60 minutes).
-
Test Session: On the second day (for rats) or the only day (for mice), the animal is placed in the cylinder for a 5-6 minute test session.[15]
-
Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is recorded during the last 4 minutes of the test session.
-
Data Analysis: The immobility time of the drug-treated group is compared to that of the vehicle-treated group. A significant reduction in immobility time is indicative of antidepressant-like activity.
Signaling Pathways and Visualizations
The inhibition of monoamine reuptake by SNDRIs initiates a cascade of intracellular signaling events. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways associated with SERT, NET, and DAT.
Preclinical and Clinical Development Considerations
The development of SNDRIs follows a standard drug development pathway, with specific considerations for this class of compounds.
Preclinical Development Workflow
Clinical Trial Design
Clinical trials for SNDRIs typically follow a phased approach:
-
Phase I: Safety, tolerability, and pharmacokinetic studies in healthy volunteers.
-
Phase II: Dose-finding and preliminary efficacy studies in patients with MDD.[16]
-
Phase III: Large-scale, randomized, placebo-controlled trials to confirm efficacy and safety in a broader patient population.[16]
Key considerations in clinical trial design for SNDRIs include the assessment of not only core depressive symptoms but also anhedonia, cognitive function, and potential for abuse, given the dopaminergic component.
Conclusion
SNDRIs represent a promising therapeutic strategy for the treatment of depression and other neuropsychiatric disorders. Their broad-spectrum mechanism of action has the potential to address a wider range of symptoms and improve remission rates compared to existing antidepressants. A thorough understanding of their pharmacology, including binding affinities, in vivo effects, and signaling pathways, is crucial for the successful development of this next generation of therapeutics. This technical guide provides a foundational resource for researchers and drug developers working in this exciting field.
References
- 1. Tesofensine - Wikipedia [en.wikipedia.org]
- 2. criver.com [criver.com]
- 3. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Centanafadine - Wikipedia [en.wikipedia.org]
- 6. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nefazodone - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 12. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of ansofaxine (LY03005) for major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ANK3 Gene Variation in Liafensine Treatment Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacogenomic relationship between variations in the Ankyrin-3 (ANK3) gene and the clinical response to Liafensine, a novel triple-reuptake inhibitor for treatment-resistant depression (TRD). It synthesizes data from key clinical trials, details experimental methodologies, and visualizes the underlying mechanisms and workflows.
Introduction: this compound and the Challenge of Treatment-Resistant Depression
Major Depressive Disorder (MDD) is a leading cause of disability worldwide, with a significant subset of patients exhibiting treatment-resistant depression (TRD), defined as a failure to respond to at least two different antidepressant treatments.[1][2] this compound (DB104) is a first-in-class triple-reuptake inhibitor that blocks the transporters for serotonin, norepinephrine, and dopamine.[3][4][5] Despite this comprehensive mechanism of action, initial large-scale Phase 2b trials in non-biomarker-selected TRD populations failed to demonstrate efficacy over placebo.[1][3][6]
This initial failure prompted a retrospective genomic analysis, which led to a pivotal discovery: a specific genetic biomarker within the ANK3 gene was strongly associated with a positive treatment response to this compound.[5][7] This finding transformed the development of this compound into a leading example of precision medicine in psychiatry, culminating in the first successful prospective, biomarker-guided clinical trial in the field.[1][3][8]
The ANK3 Gene: A Key Player in Neuronal Signaling
The ANK3 gene encodes Ankyrin-G, a crucial scaffolding protein predominantly expressed in the nervous system.[2][3][6] Ankyrin-G plays a vital role in neuronal signaling by linking the cytoskeleton to various cell membrane proteins, including ion channels and transporters.[8] It is essential for the formation and maintenance of the axon initial segment (AIS) and nodes of Ranvier, critical domains for neuronal excitability.[9] Variations in ANK3 have been previously linked to several psychiatric disorders, including bipolar disorder, schizophrenia, and depression, making it a compelling candidate for pharmacogenomic studies.[3][7][8][10]
The specific variant identified as a predictive biomarker for this compound response is the single-nucleotide polymorphism (SNP) rs12217173 , also referred to as Denovo Genomic Marker 4 (DGM4).[1][5][7] Retrospective analysis of the initial failed trials revealed that in the approximately 20% of patients who were positive for this biomarker, this compound showed significant efficacy.[1][3][6] The remaining 80% of patients, who were biomarker-negative, showed no difference between this compound and placebo.[1]
Experimental Protocols: The ENLIGHTEN Study
The ENLIGHTEN trial was a prospective, randomized, double-blind, placebo-controlled Phase 2b study designed to confirm the efficacy of this compound specifically in ANK3-positive TRD patients.[1][8][11]
Study Objective
To prospectively evaluate the efficacy and safety of this compound (1 mg and 2 mg) compared to placebo in patients with TRD who are positive for the ANK3 (rs12217173) genetic biomarker.[1]
Biomarker Discovery and Genotyping
The predictive biomarker was discovered through a genome-wide association study (GWAS) using genomic DNA extracted from blood samples of patients enrolled in two prior failed Phase 2b studies.[5][7] The analysis aimed to identify a biomarker predictive of this compound response. The SNP rs12217173 at the ANK3 gene was found to be strongly associated with treatment response to this compound (p = 6.61×10⁻⁸) but not with response to control antidepressants like duloxetine or escitalopram, indicating its specificity.[5] For the ENLIGHTEN trial, patients were screened for this specific ANK3 biomarker.[1]
Participant Selection Criteria
The study enrolled 189 ANK3-positive adult patients across 58-59 sites in the US, Canada, and China.[3][8][11]
-
Inclusion Criteria :
-
Diagnosis of MDD according to DSM-V criteria.[8]
-
Met criteria for TRD as defined by the Massachusetts General Hospital Antidepressant Treatment Response Questionnaire.[8]
-
History of failure to respond to at least two different classes of antidepressants.[8]
-
Hamilton Depression Rating Scale (HDRS) score of at least 21 (indicating at least moderate severity).[8]
-
Positive status for the ANK3 (rs12217173) biomarker.[11]
-
-
Exclusion Criteria :
Intervention and Blinding
Participants were randomized in a 1:1:1 ratio to one of three arms for a 6-week treatment period:[6]
-
This compound 1 mg, once daily
-
This compound 2 mg, once daily
-
Placebo, once daily
Investigators, patients, raters, and the sponsor were all blinded to the treatment allocation.[1]
Outcome Measures
-
Primary Endpoint : The change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at Day 42 (Week 6).[8][11]
-
Secondary Endpoints : Included changes in the Clinical Global Impression of Severity (CGI-S), Clinical Global Impression of Improvement (CGI-I), and the Sheehan Disability Scale (SDS).[11] MADRS was evaluated at baseline and on days 7, 14, 28, and 42.[8]
Quantitative Data and Results
This compound met its primary and secondary endpoints, demonstrating both statistically significant and clinically meaningful efficacy in the ANK3-positive TRD population.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | Value |
| Number of Patients | 189 |
| Mean Age (years) | 43 |
| Gender (% Female) | 63% |
| Race (% White) | 48% |
| Median Duration of MDD (years) | 7.8 |
| Mean Number of Prior Failed Antidepressants | 3 |
| Data sourced from multiple reports on the ENLIGHTEN trial.[3][6] |
Table 2: Primary Efficacy Outcome (MADRS Score Change at Week 6)
| Treatment Group | Mean MADRS Change from Baseline (SE) | Mean Difference vs. Placebo (95% CI) | P-value | Effect Size |
| Placebo | -11.0 (1.3) | N/A | N/A | N/A |
| This compound 1 mg | -15.4 (approx.) | -4.4 | .02 | - |
| This compound 2 mg | -15.5 (approx.) | -4.5 | .02 | - |
| This compound Combined (1 mg + 2 mg) | -15.4 (0.9) | -4.4 (-7.6 to -1.3) | .006 | 0.42 |
| Data represents the change from baseline to day 42.[1][8][11] |
Table 3: Safety and Tolerability
| Adverse Event | Frequency in this compound Groups | Notes |
| Most Common | Nausea, Headache, Constipation | Generally mild and well-tolerated.[11] |
| Serious AEs | One patient death (unknown cause).[3] | Not associated with common side effects of other TRD drugs.[3] |
| Notable Absences | No signals of sedation, dissociation, metabolic dysfunction, weight gain, abuse liability, or significant sexual dysfunction.[1][11] | This suggests an improved risk-benefit profile compared to other approved TRD treatments.[1][3] |
The 1 mg dose demonstrated comparable efficacy to the 2 mg dose but with better tolerability, suggesting it as the preferable dose for future studies.[3][11]
Visualizations: Pathways and Processes
Proposed Mechanism of ANK3 in this compound Response
The precise mechanism linking the ANK3 variant to this compound response is thought to involve the dopamine pathway.[3] Ankyrin-G, as a scaffolding protein, may influence the localization or function of monoamine transporters. The specific SNP may lead to an altered protein structure or expression level that makes these transporters more susceptible to inhibition by this compound.
Caption: Proposed mechanism of ANK3-mediated this compound response.
ENLIGHTEN Clinical Trial Workflow
The study followed a rigorous, multi-stage process from patient identification to final analysis, guided by the presence of the ANK3 biomarker.
Caption: Workflow of the biomarker-guided ENLIGHTEN clinical trial.
Logic of Biomarker-Guided Drug Development
The this compound story exemplifies a paradigm shift in psychiatric drug development, moving from a "one-size-fits-all" approach to a targeted, precision medicine strategy.
Caption: A logical flow from traditional to precision drug development.
Conclusion and Future Directions
The successful outcome of the ENLIGHTEN trial is a landmark achievement, providing robust, prospective validation for ANK3 (specifically SNP rs12217173) as a predictive biomarker for this compound efficacy in patients with TRD.[1][2][8] This represents a major advancement for precision medicine in psychiatry, a field where biomarker-guided treatment has historically been elusive.[3]
Key takeaways include:
-
This compound is efficacious and well-tolerated in ANK3-positive TRD patients.[1]
-
The use of a predictive biomarker can successfully enrich a trial population, turning a previously failed drug into a promising therapeutic candidate.
-
This compound offers a potential new treatment for TRD with a favorable safety profile, notably lacking many of the adverse effects associated with other approved TRD therapies.[1][3]
Following the success of this trial, which received Fast Track Designation from the FDA, a Phase 3 study in the ANK3-positive TRD population is the next logical step to confirm these findings and move towards a New Drug Application (NDA).[3][12] The this compound-ANK3 story serves as a powerful proof-of-concept that a single genetic locus, when correctly identified, can be used to predict antidepressant response and guide patient-specific treatment.[3]
References
- 1. ANK3 as a Novel Genetic Biomarker for this compound in Treatment-Resistant Depression: The ENLIGHTEN Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. First-in-Class Antidepressant Effective in ANK3-Positive TRD [medscape.com]
- 4. Could the ANK3 Gene Help Guide Treatment-Resistant Depression Treatment? | McGovern Medical School [med.uth.edu]
- 5. Discovery of a novel pharmacogenomic biomarker on ANK3gene for this compound, a triple reuptake inhibitor for treatment-resistant depression | Sciety [sciety.org]
- 6. Genetic Marker Identifies Responders to New Antidepressant | Psychology Today [psychologytoday.com]
- 7. researchgate.net [researchgate.net]
- 8. psychiatrictimes.com [psychiatrictimes.com]
- 9. researchgate.net [researchgate.net]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. psychiatryeducationforum.com [psychiatryeducationforum.com]
- 12. A Landmark Pivotal Study Applying Precision Medicine to Psychiatry with Denovo’s DB104 (this compound) for Treatment-Resistant Depression Published in JAMA Psychiatry - BioSpace [biospace.com]
Methodological & Application
Animal Models for Testing Liafensine Efficacy in Treatment-Resistant Depression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Treatment-Resistant Depression (TRD) presents a significant challenge in clinical practice, with a substantial portion of patients not achieving remission with standard antidepressant therapies.[1][2] Liafensine (formerly BMS-820836) is a triple monoamine reuptake inhibitor, targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[3][4][5] Clinical trials have demonstrated its efficacy in a subpopulation of TRD patients with a specific genetic biomarker, ANK3 (also referred to as DGM4).[4][5][6][7] To further investigate the preclinical efficacy and underlying mechanisms of this compound and similar compounds, robust animal models that recapitulate the TRD phenotype are essential.
This document provides detailed application notes and protocols for utilizing the Chronic Unpredictable Mild Stress (CUMS) model in rodents to assess the antidepressant-like effects of this compound. The CUMS model is a well-validated paradigm for inducing a depressive-like state that is often resistant to conventional antidepressant treatments, thereby mimicking key aspects of human TRD.[8][9][10][11][12]
Note: While clinical data on this compound is available, specific preclinical studies evaluating its efficacy in animal models of TRD are not extensively published. The following protocols and data are presented as a representative framework for such an investigation, based on established methodologies for testing antidepressant efficacy in the CUMS model. The quantitative data presented is illustrative and intended to exemplify expected outcomes.
Signaling Pathway of Triple Monoamine Reuptake Inhibition
Caption: Mechanism of this compound via triple monoamine reuptake inhibition.
Experimental Workflow for Assessing this compound Efficacy in a TRD Animal Model
References
- 1. Rodent models of treatment-resistant depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Treatment-Resistant Depression: Lessons Learned from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharmaboardroom.com [biopharmaboardroom.com]
- 4. Precision Medicine Breakthrough in Treatment-Resistant Depression [synapse.patsnap.com]
- 5. Denovo Biopharma [denovobiopharma.com]
- 6. psychiatrictimes.com [psychiatrictimes.com]
- 7. FDA Grants Fast Track Designation For Biomarker-Guided DB104 (this compound) in Patients with Treatment-Resistant Depression (TRD) [prnewswire.com]
- 8. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chronic mild stress paradigm as a rat model of depression: facts, artifacts, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal models of depression - Wikipedia [en.wikipedia.org]
- 12. The chronic mild stress (CMS) model of depression: History, evaluation and usage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing the Impact of Liafensine on Neurotransmitter Levels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the effects of Liafensine, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), on neurotransmitter levels. The methodologies described are fundamental for preclinical and clinical research aimed at understanding the pharmacodynamic profile of this compound.
Introduction to this compound
This compound (also known as DB104) is a novel triple reuptake inhibitor that targets the membrane transporters for serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1][2][3][4][5][6] By blocking the reuptake of these three key neurotransmitters, this compound increases their concentration in the synaptic cleft, thereby enhancing neurotransmission.[1] This triple-action mechanism distinguishes it from many existing antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[1] The modulation of all three monoamine systems suggests potential for broader therapeutic benefits, particularly in patients with treatment-resistant depression (TRD) who may not respond adequately to single or dual-acting agents.[1][2][3][4] Recent clinical trials have shown promising results for this compound in TRD, particularly when guided by a genetic biomarker.[3][4][7]
Mechanism of Action: Synaptic Neurotransmitter Modulation
This compound's primary mechanism of action is the inhibition of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This inhibition leads to an accumulation of 5-HT, NE, and DA in the extracellular space of the brain, which is hypothesized to mediate its antidepressant effects.
Experimental Protocols
Two primary methodologies are detailed for assessing this compound's impact on neurotransmitter levels: in vivo microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for direct quantification of extracellular neurotransmitter concentrations, and Positron Emission Tomography (PET) for in vivo measurement of transporter occupancy.
Protocol 1: In Vivo Microdialysis and HPLC-ECD Analysis
This protocol describes the measurement of extracellular concentrations of dopamine, norepinephrine, and serotonin in specific brain regions of awake rodents following administration of this compound. Microdialysis is a widely used technique for sampling endogenous substances from the extracellular fluid of tissues.[8][9][10] The collected samples (dialysates) are then analyzed using HPLC-ECD, a highly sensitive method for quantifying monoamines.[11][12][13]
Materials and Reagents:
-
Microdialysis probes (e.g., CMA 11, 3 mm membrane)
-
Stereotaxic apparatus
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, pH 7.4
-
This compound solution in a suitable vehicle
-
HPLC system with electrochemical detector (HPLC-ECD)
-
Reversed-phase HPLC column (e.g., C18)
-
Mobile phase for HPLC (specific composition depends on the analytes and column, but often contains a buffer, ion-pairing agent, and organic modifier)
-
Standards for 5-HT, NE, DA, and their metabolites
-
Perchloric acid
Procedure:
-
Surgical Implantation of Microdialysis Probe Guide Cannula:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, or striatum).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe to a syringe pump and begin perfusion with aCSF at a low flow rate (e.g., 1-2 µL/min).[8]
-
Allow a stabilization period of 2-4 hours to establish a baseline.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of perchloric acid to prevent neurotransmitter degradation.[11]
-
Administer this compound or vehicle (e.g., intraperitoneally, subcutaneously, or orally).
-
Continue collecting dialysate samples for several hours post-administration to monitor changes in neurotransmitter levels.
-
-
HPLC-ECD Analysis:
-
Inject a fixed volume (e.g., 10-20 µL) of each dialysate sample into the HPLC-ECD system.[11]
-
The monoamines are separated on the reversed-phase column and detected by the electrochemical detector.[12] The detector is set at an oxidizing potential that is optimal for the analytes of interest.[14]
-
Create a standard curve by injecting known concentrations of 5-HT, NE, and DA standards.
-
Quantify the concentration of each neurotransmitter in the dialysate samples by comparing their peak heights or areas to the standard curve.
-
-
Data Analysis:
-
Express the results as a percentage change from the baseline average for each animal.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control group.
-
Protocol 2: Positron Emission Tomography (PET) Imaging of Transporter Occupancy
PET is a non-invasive imaging technique that can quantify the binding of a radiolabeled ligand (radiotracer) to a specific target, such as a neurotransmitter transporter, in the living brain.[15] By performing PET scans before and after this compound administration, the degree to which this compound occupies SERT, NET, and DAT can be determined.
Materials and Reagents:
-
PET scanner suitable for small animals
-
Anesthesia (e.g., isoflurane)
-
Radiotracers specific for SERT, NET, and/or DAT (e.g., [¹¹C]DASB for SERT, [¹⁸F]FE-PE2I for DAT).[16][17]
-
This compound solution for administration
-
Saline for injection
Procedure:
-
Baseline PET Scan:
-
Anesthetize the animal and position it in the PET scanner.
-
Administer the selected radiotracer via intravenous injection.
-
Acquire dynamic PET scan data for a specified duration (e.g., 60-90 minutes). This scan serves as the baseline measurement of transporter availability.
-
-
This compound Administration:
-
Following the baseline scan, or in a separate session with a sufficient washout period, administer a dose of this compound to the animal.
-
Allow sufficient time for the drug to reach peak concentration in the brain (determined from pharmacokinetic studies).
-
-
Post-Dose PET Scan:
-
Re-anesthetize the animal (if necessary) and perform a second PET scan using the same radiotracer and acquisition parameters as the baseline scan.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data to generate dynamic images of radiotracer distribution in the brain.
-
Define regions of interest (ROIs) corresponding to brain areas with high densities of the target transporter (e.g., striatum for DAT, thalamus for SERT) and a reference region with negligible specific binding (e.g., cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Use kinetic modeling (e.g., simplified reference tissue model) to calculate the binding potential (BP_ND) of the radiotracer in the target regions for both the baseline and post-dose scans.
-
-
Calculating Transporter Occupancy:
-
Calculate the transporter occupancy for a given dose of this compound using the following formula:
-
Occupancy (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] x 100
-
-
Repeat the procedure with different doses of this compound to generate a dose-occupancy curve.
-
Data Presentation
The following tables represent hypothetical data that could be generated from the described protocols to summarize the effects of this compound.
Table 1: Effect of this compound on Extracellular Neurotransmitter Levels (Microdialysis)
| Treatment Group | Dose (mg/kg) | Peak % Change from Baseline (Mean ± SEM) | ||
| Dopamine (DA) | Norepinephrine (NE) | Serotonin (5-HT) | ||
| Vehicle | - | 10 ± 5% | 8 ± 6% | 12 ± 7% |
| This compound | 1 | 150 ± 15% | 250 ± 20% | 300 ± 25% |
| This compound | 3 | 350 ± 30% | 500 ± 40% | 650 ± 50% |
| This compound | 10 | 600 ± 55% | 850 ± 60% | 1100 ± 80% |
Table 2: Dose-Dependent Transporter Occupancy by this compound (PET Imaging)
| This compound Dose (mg/kg) | Mean Transporter Occupancy (± SEM) | ||
| DAT (%) | NET (%) | SERT (%) | |
| 0.3 | 15 ± 4% | 25 ± 5% | 40 ± 6% |
| 1 | 40 ± 6% | 55 ± 7% | 75 ± 8% |
| 3 | 65 ± 8% | 80 ± 9% | 92 ± 5% |
| 10 | 85 ± 5% | 94 ± 4% | 98 ± 2% |
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. Precision Medicine Breakthrough in Treatment-Resistant Depression [synapse.patsnap.com]
- 4. psychiatrictimes.com [psychiatrictimes.com]
- 5. FDA Grants Fast Track Designation to Denovo Biopharma's this compound for Treatment-Resistant Depression [trial.medpath.com]
- 6. FDA Grants Fast Track Designation For Biomarker-Guided DB104 (this compound) in Patients with Treatment-Resistant Depression (TRD) [prnewswire.com]
- 7. researchgate.net [researchgate.net]
- 8. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 10. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Determination of Neurotransmitter Levels in Models of Parkinson’s Disease by HPLC-ECD | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
- 14. turkjps.org [turkjps.org]
- 15. PET Tracers for Serotonin Receptors and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. researchgate.net [researchgate.net]
Genotyping assays for detecting the ANK3 (DGM4) biomarker for Liafensine
Application Note: Genotyping Assays for ANK3 (DGM4) Biomarker
Topic: Genotyping Assays for Detecting the ANK3 (DGM4) Biomarker for Liafensine Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a first-in-class triple reuptake inhibitor that targets serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][2] Initially, this compound failed to demonstrate efficacy in broad patient populations with treatment-resistant depression (TRD) in two large Phase 2b trials.[1][3] Subsequent research, however, identified a predictive pharmacogenomic biomarker within the Ankyrin-3 (ANK3) gene that could identify a subpopulation of patients likely to respond to the drug.[1][3]
This biomarker, a single nucleotide polymorphism (SNP) designated rs12217173 (also known as DGM4 for Denovo Genomic Marker 4), has enabled a precision medicine approach in psychiatry.[3] A prospective, biomarker-guided Phase 2b clinical trial (ENLIGHTEN) demonstrated that this compound was efficacious and well-tolerated in ANK3-positive patients with TRD.[3][4][5] This marks the first successful prospective, biomarker-guided trial for an antidepressant, highlighting the potential to move beyond a trial-and-error approach in depression treatment.[5][6][7]
These application notes provide a summary of the clinical data, the proposed mechanism of action, and detailed protocols for genotyping the ANK3 (DGM4) biomarker.
Biomarker and Mechanism of Action
The ANK3 gene encodes Ankyrin-G, a crucial scaffolding protein expressed in the nervous system.[4][6] Ankyrin-G plays a significant role in neuronal signaling by modulating cell membrane proteins.[3][4] It links the cytoskeleton to membrane transporters, providing a potential mechanistic link between this compound's therapeutic action and the ANK3 genotype.[4] this compound's function as a triple reuptake inhibitor is hypothesized to be particularly effective in individuals with specific ANK3 variants that influence the function or localization of monoamine transporters.[4][8]
Clinical Significance and Data
The ENLIGHTEN trial was a randomized, double-blind, placebo-controlled Phase 2b study involving 189 ANK3-positive patients with TRD.[4][5][6] The study met its primary and secondary endpoints, demonstrating statistically significant and clinically meaningful improvements in depression symptoms for patients treated with this compound compared to placebo.[4][5]
Table 1: Summary of Key Efficacy Results from the ENLIGHTEN Trial
| Endpoint | This compound (1mg + 2mg Combined) | Placebo | Mean Difference vs. Placebo | p-value |
|---|---|---|---|---|
| Change in MADRS Score at Day 42*[6] | -15.4 | -11.0 | -4.4 | 0.006 |
| Response Rate [6] | Higher in this compound Group | Lower in Placebo Group | N/A | Significant |
| Remission Rate [6] | Higher in this compound Group | Lower in Placebo Group | N/A | Significant |
| Change in CGI-S Score**[6] | Significant Improvement | Less Improvement | N/A | Significant |
| Change in Sheehan Disability Scale [6] | Significant Improvement | Less Improvement | N/A | Significant |
*MADRS: Montgomery-Åsberg Depression Rating Scale **CGI-S: Clinical Global Impression–Severity
The results show a robust treatment effect, with a 4.4-point improvement on the MADRS scale over placebo, which is considered clinically meaningful.[9] Both 1 mg and 2 mg doses were effective, with the 1 mg dose showing a better balance of efficacy and tolerability.[6]
Experimental Workflow and Protocols
Identifying patients with the ANK3 (DGM4) biomarker is critical for a targeted therapeutic strategy with this compound. The overall process involves sample collection, DNA processing, and genetic analysis.
Protocol 1: Sample Collection and DNA Extraction
This protocol outlines the procedure for collecting and processing whole blood for genomic DNA (gDNA) extraction.
-
1.1. Materials and Equipment:
-
K2-EDTA vacutainer tubes
-
Phlebotomy supplies (needles, alcohol swabs, etc.)
-
Centrifuge
-
QIAGEN QIAamp DNA Blood Mini Kit (or similar)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and sterile tips
-
-20°C freezer for storage
-
-
1.2. Procedure: Sample Collection:
-
Collect 3-5 mL of whole blood from the patient into a K2-EDTA vacutainer tube.
-
Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Label the tube with the patient's unique identifier, date, and time of collection.
-
Store the sample at 4°C for short-term storage (< 72 hours) or process immediately. For long-term storage, freeze at -20°C or lower.
-
-
1.3. Procedure: Genomic DNA Extraction:
-
Follow the manufacturer's instructions for the QIAamp DNA Blood Mini Kit. A generalized workflow is as follows:
-
Pipette 20 µL of protease into the bottom of a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the whole blood sample to the tube.
-
Add 200 µL of Buffer AL and mix immediately by pulse-vortexing for 15 seconds.
-
Incubate at 56°C for 10 minutes.
-
Briefly centrifuge the tube to remove drops from the inside of the lid.
-
Add 200 µL of 100% ethanol and mix again by pulse-vortexing.
-
Carefully apply the mixture to a QIAamp Mini spin column and centrifuge at 6,000 x g for 1 minute. Discard the flow-through.
-
Add 500 µL of Buffer AW1 to the spin column and centrifuge at 6,000 x g for 1 minute. Discard the flow-through.
-
Add 500 µL of Buffer AW2 to the spin column and centrifuge at full speed (20,000 x g) for 3 minutes to dry the membrane.
-
Place the spin column in a clean 1.5 mL microcentrifuge tube and add 100 µL of Buffer AE directly to the membrane.
-
Incubate at room temperature for 5 minutes, then centrifuge at 6,000 x g for 1 minute to elute the DNA.
-
Quantify the extracted gDNA using a spectrophotometer (e.g., NanoDrop) and assess purity (A260/A280 ratio should be ~1.8). Store the gDNA at -20°C.
-
Protocol 2: TaqMan SNP Genotyping Assay for ANK3 (rs12217173)
This protocol is a representative method for genotyping the DGM4 biomarker using a pre-designed or custom TaqMan SNP Genotyping Assay.
-
2.1. Materials and Equipment:
-
TaqMan SNP Genotyping Assay for rs12217173 (contains sequence-specific forward and reverse primers and two allele-specific, dye-labeled TaqMan MGB probes, e.g., VIC and FAM).
-
TaqMan Genotyping Master Mix
-
Nuclease-free water
-
Extracted genomic DNA samples
-
Positive controls (gDNA with known genotypes: homozygous allele 1, homozygous allele 2, and heterozygous)
-
Real-Time PCR instrument (e.g., Applied Biosystems QuantStudio)
-
96-well or 384-well PCR plates
-
-
2.2. Procedure: Reaction Setup:
-
Thaw all reagents on ice. Mix and centrifuge briefly before use.
-
Prepare a master mix for the number of reactions needed, plus 10% extra to account for pipetting errors. For a single 10 µL reaction:
-
TaqMan Genotyping Master Mix (2X): 5.0 µL
-
TaqMan SNP Genotyping Assay (20X): 0.5 µL
-
Nuclease-free water: 3.5 µL
-
-
Vortex the master mix gently and dispense 9 µL into each well of the PCR plate.
-
Add 1 µL of gDNA (at a concentration of 5-20 ng/µL) to each corresponding well.
-
Include wells for no-template controls (NTCs) by adding 1 µL of nuclease-free water instead of DNA.
-
Include wells for positive controls for all three possible genotypes.
-
Seal the plate with an optical adhesive film. Centrifuge briefly to collect contents at the bottom of the wells and eliminate air bubbles.
-
-
2.3. Procedure: Real-Time PCR Cycling:
-
Place the plate in the Real-Time PCR instrument.
-
Set up the thermal cycling protocol as follows:
-
Enzyme Activation: 95°C for 10 minutes (1 cycle)
-
Denaturation: 95°C for 15 seconds (40 cycles)
-
Annealing/Extension: 60°C for 1 minute (40 cycles)
-
-
Ensure the instrument is set to collect fluorescence data (FAM and VIC) at the end of each cycle during the 60°C step.
-
Protocol 3: Data Analysis and Interpretation
-
3.1. Data Analysis:
-
After the run is complete, use the genotyping analysis software associated with the Real-Time PCR instrument.
-
The software will generate an allelic discrimination plot (also known as a cluster plot), plotting the signal from the VIC dye (Allele 1) against the signal from the FAM dye (Allele 2).
-
The software automatically clusters the samples based on their fluorescence profile.
-
-
3.2. Interpretation:
-
Homozygous for Allele 1: Samples clustering along the x-axis (high VIC signal, low FAM signal).
-
Homozygous for Allele 2: Samples clustering along the y-axis (low VIC signal, high FAM signal).
-
Heterozygous: Samples clustering in the middle of the plot (high signal for both VIC and FAM).
-
No-Template Control (NTC): Samples clustering at the origin (low signal for both dyes).
-
Compare the clustering of the unknown samples to the positive controls to confidently assign a genotype to each sample. The "DGM4-positive" genotype corresponds to one of these clusters, as defined by the discoverers of the biomarker.[10]
-
References
- 1. Discovery of a novel pharmacogenomic biomarker on ANK3gene for this compound, a triple reuptake inhibitor for treatment-resistant depression | Sciety [sciety.org]
- 2. Genetic Marker Identifies Responders to New Antidepressant | Psychology Today [psychologytoday.com]
- 3. ANK3 as a Novel Genetic Biomarker for this compound in Treatment-Resistant Depression: The ENLIGHTEN Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychiatrictimes.com [psychiatrictimes.com]
- 5. Genetic biomarker identifies responders to novel agent in treatment-resistant depression | epocrates [epocrates.com]
- 6. psychiatryeducationforum.com [psychiatryeducationforum.com]
- 7. Could the ANK3 Gene Help Guide Treatment-Resistant Depression Treatment? | McGovern Medical School [med.uth.edu]
- 8. medscape.com [medscape.com]
- 9. A Landmark Pivotal Study Applying Precision Medicine to Psychiatry with Denovo’s DB104 (this compound) for Treatment-Resistant Depression Published in JAMA Psychiatry - BioSpace [biospace.com]
- 10. isctm.org [isctm.org]
Application Notes and Protocols: Positron Emission Tomography (PET) Imaging for Liafensine Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liafensine (formerly BMS-820836) is a triple reuptake inhibitor that demonstrates high affinity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][2] Its mechanism of action, which involves modulating the levels of these three key neurotransmitters, has positioned it as a promising therapeutic agent for treatment-resistant depression.[1][3][4][5] Positron Emission Tomography (PET) is a powerful molecular imaging technique that enables the in vivo quantification of target engagement, providing crucial information for dose selection and confirming the mechanism of action of novel therapeutics like this compound.[6]
These application notes provide a comprehensive overview of the use of PET imaging to assess this compound's engagement with its intended targets. This document includes detailed experimental protocols for PET imaging of SERT, DAT, and NET, along with a summary of the quantitative data from clinical studies.
Signaling Pathways and Drug Development Workflow
To visualize the intricate processes involved, the following diagrams illustrate the monoamine transporter signaling pathway, a typical experimental workflow for a this compound PET study, and the role of PET imaging in the drug development pipeline.
Quantitative Data Presentation
The following tables summarize the quantitative data on SERT and DAT occupancy by this compound from single and multiple-dose clinical studies.
Table 1: Striatal SERT and DAT Occupancy after a Single Dose of this compound [2][7]
| Dose of this compound (mg) | Mean Striatal SERT Occupancy (%) | Mean Striatal DAT Occupancy (%) |
| 0.5 | 19 ± 9 | Not Assessed |
| 3 | 82 ± 8 | 19 ± 9 |
Table 2: Striatal SERT and DAT Occupancy after Multiple Doses of this compound (14 days) [1][8]
| Dose of this compound (mg) | Time Post-Dose (hours) | Mean Striatal SERT Occupancy (%) | Mean Striatal DAT Occupancy (%) |
| 0.5 | 8 | ~80 | 14 |
| 0.5 | 24 | ~80 | Slight decline from 8h |
| >0.5 - 2 | 8 | Not explicitly stated, but high | 14 - 35 |
| >0.5 - 2 | 24 | Not explicitly stated | Slight decline from 8h |
Experimental Protocols
Detailed methodologies for PET imaging of SERT, DAT, and NET are provided below. These protocols are based on established procedures for the specified radioligands and are representative of the methods used in clinical trials to assess transporter occupancy.
Protocol 1: Serotonin Transporter (SERT) PET Imaging
-
Radioligand: [¹¹C]DASB (N,N-dimethyl-2-(2-amino-4-cyanophenylthio)benzylamine)
-
Objective: To quantify SERT availability in the brain.
-
Subject Preparation:
-
Subjects should fast for at least 4-6 hours prior to the scan.
-
A venous catheter is placed for radioligand injection and an arterial line may be inserted for blood sampling to measure the arterial input function.
-
The subject's head is immobilized using a head holder to minimize motion during the scan.
-
-
Radioligand Administration:
-
A bolus injection of [¹¹C]DASB (typically 370-740 MBq) is administered intravenously.
-
-
PET Data Acquisition:
-
A dynamic PET scan is initiated simultaneously with the radioligand injection.
-
Emission data are collected for 90-120 minutes in a series of time-frames of increasing duration (e.g., 6 x 30s, 3 x 1min, 2 x 2.5min, 8 x 10min).
-
A transmission scan for attenuation correction is performed before the emission scan.
-
-
Image Analysis:
-
PET images are reconstructed using standard algorithms (e.g., filtered back-projection or iterative reconstruction).
-
Regions of interest (ROIs) are drawn on co-registered MRI scans for brain regions with high SERT density (e.g., striatum, thalamus, midbrain) and a reference region with negligible SERT density (e.g., cerebellum).
-
Time-activity curves (TACs) are generated for each ROI.
-
SERT binding potential (BP_ND) is calculated using kinetic modeling, such as the simplified reference tissue model (SRTM).
-
-
Occupancy Calculation:
-
SERT occupancy by this compound is calculated as the percentage reduction in BP_ND after this compound administration compared to the baseline scan: Occupancy (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] x 100
-
Protocol 2: Dopamine Transporter (DAT) PET Imaging
-
Radioligand: [¹¹C]PE2I (N-(3-iodoprop-2E-enyl)-2β-carbomethoxy-3β-(4-methylphenyl)nortropane)
-
Objective: To quantify DAT availability in the brain, particularly in the striatum.
-
Subject Preparation:
-
Similar to the SERT imaging protocol, subjects should fast and have intravenous access established.
-
Head immobilization is critical.
-
-
Radioligand Administration:
-
A bolus injection of [¹¹C]PE2I (typically 350-400 MBq) is administered intravenously.[9]
-
-
PET Data Acquisition:
-
Image Analysis:
-
Image reconstruction is performed using standard methods.
-
ROIs are defined on co-registered MRI for the striatum (caudate and putamen) and a reference region (e.g., cerebellum).
-
TACs are generated for each ROI.
-
DAT binding potential (BP_ND) is estimated using kinetic models like SRTM.
-
-
Occupancy Calculation:
-
DAT occupancy is calculated using the same formula as for SERT occupancy.
-
Protocol 3: Norepinephrine Transporter (NET) PET Imaging
-
Radioligand: (S,S)-[¹¹C]MRB ((S,S)-[¹¹C]O-methylreboxetine) or (S,S)-[¹⁸F]FMeNER-D2
-
Objective: To quantify NET availability in the brain.
-
Subject Preparation:
-
Standard fasting and preparation procedures as for SERT and DAT imaging apply.
-
-
Radioligand Administration:
-
An intravenous bolus of the radioligand is administered. The exact dose will depend on the specific activity and the chosen radioligand.
-
-
PET Data Acquisition:
-
A dynamic PET scan is performed for approximately 90 minutes.
-
A transmission scan is acquired for attenuation correction.
-
-
Image Analysis:
-
Images are reconstructed, and ROIs are defined on co-registered MRI for regions with notable NET density (e.g., thalamus, locus coeruleus) and a reference region (e.g., occipital cortex).[10]
-
TACs are generated for the ROIs.
-
NET binding potential (BP_ND) is calculated using appropriate kinetic models.
-
-
Occupancy Calculation:
-
NET occupancy is determined by the percentage reduction in BP_ND following this compound administration.
-
Conclusion
PET imaging is an indispensable tool in the clinical development of novel therapeutics like this compound. The ability to directly measure the engagement of this compound with its intended targets—SERT, DAT, and NET—provides invaluable data for confirming its mechanism of action, informing dose selection, and understanding the relationship between target occupancy and clinical response. The protocols and data presented in these application notes offer a framework for researchers and drug development professionals to design and interpret PET studies aimed at characterizing the in vivo pharmacology of triple reuptake inhibitors.
References
- 1. Safety, pharmacokinetic, and positron emission tomography evaluation of serotonin and dopamine transporter occupancy following multiple-dose administration of the triple monoamine reuptake inhibitor BMS-820836 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of safety and tolerability, pharmacokinetics, and pharmacodynamics of BMS-820836 in healthy subjects: a placebo-controlled, ascending single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo assessment of [11C]MRB as a prospective PET ligand for imaging the norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Denovo Biopharma Announces a Major Breakthrough in Treatment-Resistant Depression with Precision Medicine [prnewswire.com]
- 5. psychiatrictimes.com [psychiatrictimes.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [18F]FMeNER-D2: reliable fully-automated synthesis for visualization of the norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols: Behavioral Assays to Measure Antidepressant-Like Effects of Liafensine in Rodents
Introduction
Liafensine (BMS-820836) is a triple monoamine reuptake inhibitor that blocks the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT)[1][2][3]. By preventing the reuptake of these key neurotransmitters, this compound increases their concentration in the synaptic cleft, which is hypothesized to enhance neurotransmission and improve mood[1]. Its unique mechanism of action as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) distinguishes it from many existing antidepressants and offers potential for treating mood disorders, including treatment-resistant depression[1][4][5].
Preclinical evaluation of novel antidepressant compounds relies on a battery of rodent behavioral assays designed to assess efficacy. These tests, while not direct models of depression, are sensitive to clinically effective antidepressant treatments and are crucial tools in drug discovery[6][7]. Key assays include the Forced Swim Test (FST) and Tail Suspension Test (TST), which measure behavioral despair, and the Novelty-Suppressed Feeding Test (NSFT), which assesses anxiety- and depression-related behaviors based on feeding motivation in a novel environment[8][9][10][11]. These protocols provide standardized methods for evaluating the antidepressant-like properties of this compound in rodents.
Mechanism of Action: Triple Reuptake Inhibition
This compound exerts its effect at the presynaptic terminal. By blocking the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), it prevents the reabsorption of these neurotransmitters from the synapse, leading to their increased availability to bind to postsynaptic receptors.
Caption: Mechanism of this compound as a triple reuptake inhibitor.
Experimental Protocols
The following protocols are standard behavioral paradigms used to screen for antidepressant efficacy.
General Experimental Workflow
A typical workflow for assessing a novel compound involves animal acclimatization, drug administration over a specific period (acute or chronic), conducting a battery of behavioral tests, and subsequent data analysis. It is critical to counterbalance the order of testing and include appropriate control groups.
Caption: General workflow for preclinical antidepressant screening.
Forced Swim Test (FST)
The FST is a widely used assay for evaluating antidepressant activity.[7] It is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture.[12] This immobility is interpreted as a state of "behavioral despair".[11] Antidepressant compounds reduce the duration of immobility.[6][13]
Protocol:
-
Apparatus: A transparent Plexiglas cylinder (45 cm height, 20 cm diameter) filled with water (24-25°C) to a depth of 15-20 cm, ensuring the animal cannot touch the bottom with its tail or feet.[7][12][14]
-
Animals: Male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (250-300g). Animals should be handled for several days before testing.[15]
-
Procedure:
-
Administer this compound (e.g., 5, 10 mg/kg, i.p.), vehicle, or a positive control (e.g., Imipramine, 20 mg/kg) 60 minutes before the test.
-
For mice, individually place each animal into the cylinder for a single 6-minute session.[8][14] For rats, a 15-minute pre-test swim is conducted 24 hours before a 5-minute test session to ensure stable immobility.[6][15]
-
The session is video-recorded for later analysis.
-
After the test, remove the animal, dry it with a towel, and place it in a warmed holding cage before returning it to its home cage.[12]
-
-
Data Analysis: An observer, blind to the treatment groups, scores the duration of immobility during the final 4 minutes of the 6-minute test (for mice) or the entire 5-minute session (for rats).[14] Immobility is defined as the cessation of struggling and swimming, with movements limited to those necessary to keep the head above water.[11]
Tail Suspension Test (TST)
The TST is another common test for screening potential antidepressant drugs, primarily used in mice.[9][16] The test induces a state of behavioral despair similar to the FST.[11] Mice are suspended by their tails, and the duration of immobility is measured.[17][18] Antidepressants decrease the time spent immobile.[19]
Protocol:
-
Apparatus: A suspension bar or box that allows mice to hang freely, approximately 50-70 cm above the floor.[9][14] Use medical adhesive tape to secure the tail.
-
Animals: Male C57BL/6 mice (8-10 weeks old). Note: Some strains, like C57BL/6, are prone to climbing their tails; a small cylinder placed around the tail can prevent this.[9][16]
-
Procedure:
-
Administer this compound (e.g., 5, 10 mg/kg, i.p.), vehicle, or a positive control 60 minutes before the test.
-
Measure approximately 1-2 cm from the tip of the mouse's tail and attach it firmly to the suspension bar with adhesive tape.
-
The test duration is 6 minutes, and behavior is video-recorded.[9][17][18]
-
-
Data Analysis: A blinded observer scores the total duration of immobility over the 6-minute test period.[16] Immobility is defined as the absence of any limb or body movement, except for those caused by respiration.[14]
Novelty-Suppressed Feeding Test (NSFT)
The NSFT is sensitive to chronic, but not acute, antidepressant treatment, which mirrors the therapeutic delay seen in humans.[10] The test creates a conflict between the drive to eat (following food deprivation) and the fear of venturing into a novel, brightly lit arena.[10][11] Anxiolytics and antidepressants decrease the latency to begin eating.
Protocol:
-
Apparatus: An open-field arena (e.g., 50x50x40 cm), brightly lit. A single food pellet is placed on a small white paper platform in the center of the arena.[20]
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Administer this compound, vehicle, or a positive control daily for a chronic period (e.g., 21 days).
-
Food deprive the animals for 24 hours prior to testing.[20][21]
-
On the test day, place a single, familiar food pellet in the center of the arena.
-
Place a single mouse in a corner of the arena and start a timer.
-
Measure the latency (in seconds) for the mouse to take its first bite of the food pellet (maximum test duration of 10 minutes).[21]
-
Immediately after the first bite, return the mouse to its home cage with a pre-weighed amount of food and measure the amount consumed in 5 minutes to control for appetite effects.[10][20]
-
-
Data Analysis: The primary measure is the latency to eat. A decrease in latency is indicative of an anxiolytic or antidepressant-like effect. Home cage food consumption is analyzed to ensure the drug treatment did not independently alter appetite.[10]
Data Presentation: Expected Outcomes
The following tables present hypothetical but representative data for this compound in the described assays. Data are shown as Mean ± SEM. Statistical significance is typically determined via one-way ANOVA followed by post-hoc tests (e.g., Dunnett's test) comparing treatment groups to the vehicle control.
Table 1: Forced Swim Test (FST) Results
| Treatment Group | Dose (mg/kg, i.p.) | N | Immobility Time (seconds) | p-value vs. Vehicle |
|---|---|---|---|---|
| Vehicle | - | 12 | 155.4 ± 8.2 | - |
| This compound | 5 | 12 | 115.1 ± 7.5 | < 0.05 |
| This compound | 10 | 12 | 88.6 ± 6.9 | < 0.01 |
| Imipramine (Control) | 20 | 12 | 92.3 ± 7.1 | < 0.01 |
Table 2: Tail Suspension Test (TST) Results
| Treatment Group | Dose (mg/kg, i.p.) | N | Immobility Time (seconds) | p-value vs. Vehicle |
|---|---|---|---|---|
| Vehicle | - | 12 | 180.2 ± 10.5 | - |
| This compound | 5 | 12 | 130.7 ± 9.8 | < 0.05 |
| This compound | 10 | 12 | 105.4 ± 8.3 | < 0.01 |
| Desipramine (Control) | 15 | 12 | 110.9 ± 9.1 | < 0.01 |
Table 3: Novelty-Suppressed Feeding Test (NSFT) Results (Chronic Dosing)
| Treatment Group | Dose (mg/kg, i.p.) | N | Latency to Feed (seconds) | Home Cage Food Consumed (g) |
|---|---|---|---|---|
| Vehicle | - | 10 | 340.5 ± 25.1 | 0.45 ± 0.05 |
| This compound | 10 | 10 | 215.8 ± 20.3* | 0.48 ± 0.04 |
| Fluoxetine (Control) | 18 | 10 | 230.1 ± 22.5* | 0.46 ± 0.06 |
*p < 0.05 vs. Vehicle
Important Considerations & Interpretation
-
Locomotor Activity: Because this compound has dopaminergic activity, it may increase general locomotor activity.[1] This could lead to a "false positive" in the FST and TST, where increased movement is mistaken for an antidepressant effect.[15] It is essential to run a separate open-field test to confirm that the effective doses of this compound do not cause hyperlocomotion.
-
Chronic vs. Acute Dosing: The FST and TST are sensitive to acute antidepressant administration, making them useful for initial screening.[6][9] However, the NSFT often requires chronic administration, better reflecting the clinical timeline of antidepressant action in humans.[10]
-
Interpretation: A significant reduction in immobility in the FST and TST, or a decreased latency to feed in the NSFT, in the absence of significant changes in general locomotor activity, is interpreted as an antidepressant-like effect.[6][15] These findings in rodent models provide a strong rationale for further investigation of a compound's therapeutic potential for depression.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FDA Grants Fast Track Designation For Biomarker-Guided DB104 (this compound) in Patients with Treatment-Resistant Depression (TRD) - BioSpace [biospace.com]
- 4. biopharmaboardroom.com [biopharmaboardroom.com]
- 5. psychiatrictimes.com [psychiatrictimes.com]
- 6. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. herbmedpharmacol.com [herbmedpharmacol.com]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Tail Suspension Test [jove.com]
- 10. samuelslab.com [samuelslab.com]
- 11. Animal tests for anxiety-like and depression-like behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 14. Frontiers | Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Video: The Tail Suspension Test [jove.com]
- 19. The tail suspension test: a new method for screening antidepressants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2.4. Novelty-Suppressed Feeding Test [bio-protocol.org]
- 21. Novelty-suppressed feeding test [bio-protocol.org]
Application Notes and Protocols for Cell-Based Functional Assays in Screening Triple Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple reuptake inhibitors (TRIs) are a class of antidepressant drugs that function by blocking the reuptake of three key neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—in the brain.[1] This is achieved by inhibiting their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[2][3][4] By preventing the reuptake of these neurotransmitters from the synaptic cleft, TRIs increase their extracellular concentrations, thereby enhancing neurotransmission.[5][6][7] The development of effective TRIs requires robust and reliable screening assays to determine the potency and selectivity of candidate compounds. This document provides detailed application notes and protocols for cell-based functional assays designed for the screening and characterization of TRIs.
Principle of Neurotransmitter Uptake Assays
The primary function of monoamine transporters (DAT, NET, and SERT) is the sodium- and chloride-dependent reuptake of their respective neurotransmitters from the extracellular space into the presynaptic neuron.[2][4] This process terminates the synaptic signal and allows for neurotransmitter recycling. Cell-based functional assays for screening TRIs are designed to measure the inhibition of this uptake process. These assays typically utilize cell lines, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, that are engineered to stably or transiently express the human forms of DAT, NET, or SERT.[8][9] The inhibitory activity of a test compound is quantified by its ability to reduce the uptake of a labeled substrate (either radioactive or fluorescent) into these cells.
Signaling Pathway and Mechanism of Action
The core mechanism involves the competitive or non-competitive inhibition of the transporter protein by the TRI. This blockage prevents the translocation of the neurotransmitter across the cell membrane.
Experimental Protocols
Two primary types of cell-based functional assays are widely used for screening TRIs: radioligand uptake assays and fluorescence-based uptake assays.
Radioligand Uptake Assay
This traditional method measures the uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) into cells expressing the corresponding transporter.
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT
-
Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Poly-D-lysine coated 96-well plates
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin
-
Test compounds (TRIs) and reference inhibitors (e.g., GBR12909 for DAT, Desipramine for NET, Fluoxetine for SERT)
-
Scintillation cocktail and microplate scintillation counter
Protocol:
-
Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well poly-D-lysine coated plates at a density of 50,000 cells/well. Culture overnight to allow for cell adherence.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer.
-
Assay Procedure:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with assay buffer.
-
Add 50 µL of the test compound or reference inhibitor at various concentrations to the wells. For control wells, add assay buffer alone.
-
Pre-incubate the plate for 10-20 minutes at room temperature or 37°C.
-
Add 50 µL of the radiolabeled substrate (e.g., 25 nM [³H]Norepinephrine) to each well to initiate the uptake reaction.[7]
-
Incubate for a defined period (e.g., 15 minutes) at the appropriate temperature (e.g., 25°C).[7]
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Lyse the cells by adding a lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to scintillation vials or a microplate compatible with a scintillation counter.
-
Add scintillation cocktail and measure the radioactivity.
-
-
Data Analysis:
-
Determine the non-specific uptake in the presence of a high concentration of a known inhibitor.
-
Subtract the non-specific uptake from all other measurements to obtain the specific uptake.
-
Plot the percent inhibition of specific uptake against the logarithm of the test compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Fluorescence-Based Uptake Assay
This high-throughput screening-friendly method utilizes a fluorescent substrate that mimics the natural neurotransmitters.[10][11] The uptake of this substrate into the cells leads to an increase in intracellular fluorescence.
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT
-
Culture medium
-
Black, clear-bottom 96- or 384-well plates
-
Assay buffer (e.g., HBSS)
-
Fluorescent substrate (e.g., a proprietary dye from a commercial kit or a substrate like ASP+).[2][12]
-
Test compounds (TRIs) and reference inhibitors
-
Fluorescence microplate reader with bottom-read capabilities
Protocol:
-
Cell Plating: Seed the transporter-expressing cells into black, clear-bottom plates at a density of 10,000-20,000 cells/well for a 384-well plate or 40,000-60,000 for a 96-well plate.[13][14] Culture overnight.
-
Compound Addition: Add the test compounds at various concentrations to the wells.
-
Dye Loading: Add the fluorescent substrate solution to all wells. Some protocols may include a masking dye to quench extracellular fluorescence.[15]
-
Incubation: Incubate the plate for a specified time (e.g., 10-30 minutes) at 37°C.[13]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The assay can be run in kinetic mode (real-time measurement) or as an endpoint reading.[10][15]
-
Data Analysis:
-
The increase in fluorescence corresponds to the uptake of the substrate.
-
Calculate the percent inhibition of uptake for each concentration of the test compound relative to control wells.
-
Determine the IC50 values as described for the radioligand assay.
-
Data Presentation
The inhibitory potencies of test compounds are typically expressed as IC50 values, which represent the concentration of the compound required to inhibit 50% of the specific substrate uptake. These values are crucial for comparing the potency of different compounds and for determining their selectivity for DAT, NET, and SERT.
Table 1: Example IC50 Values for Reference Inhibitors
| Compound | Transporter | IC50 (nM) | Assay Type | Reference |
| Desipramine | NET | 1.9 | Radioligand ([³H]Norepinephrine) | [7] |
| Imipramine | NET | 80 | Radioligand ([³H]Norepinephrine) | [7] |
| Nomifensine | NET | 28 | Radioligand ([³H]Norepinephrine) | [7] |
| Imipramine | SERT | 27 | Radioligand ([³H]5HT) | [6] |
| Paroxetine | SERT | 1.4 | Radioligand ([³H]5HT) | [6] |
| Zimelidine | SERT | 1877 | Radioligand ([³H]5HT) | [6] |
| Fluoxetine | SERT | 9.58 | Radioligand ([³H]serotonin) | [16] |
| Citalopram | SERT | 2.68 | Radioligand ([³H]serotonin) | [16] |
| Nisoxetine | SERT | 383 | Fluorescence-based | [10] |
| SEP-225289 | DAT | 4 | In-vitro functional assay | [17] |
| SEP-225289 | NET | 6 | In-vitro functional assay | [17] |
| SEP-225289 | SERT | 11 | In-vitro functional assay | [17] |
| DOV 216,303 | DAT | 78 | In-vitro functional assay | [17] |
| DOV 216,303 | NET | 20 | In-vitro functional assay | [17] |
| DOV 216,303 | SERT | 13 | In-vitro functional assay | [17] |
Conclusion
Cell-based functional assays are indispensable tools for the discovery and development of novel triple reuptake inhibitors. Both radioligand and fluorescence-based methods provide reliable and quantitative data on the potency and selectivity of test compounds. The choice between these assays often depends on the required throughput, with fluorescence-based assays being more amenable to high-throughput screening.[11][12] The detailed protocols and data presentation formats provided in these application notes are intended to guide researchers in establishing robust screening cascades for the identification of promising new therapies for depression and other neurological disorders.
References
- 1. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shine bright: considerations on the use of fluorescent substrates in living monoaminergic neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining Ligand and Ion-Induced Conformational Changes in Serotonin Transporter with Its Fluorescent Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 11. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-throughput screening for norepinephrine transporter inhibitors using the FLIPRTetra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. moleculardevices.com [moleculardevices.com]
- 14. moleculardevices.com [moleculardevices.com]
- 15. moleculardevices.com [moleculardevices.com]
- 16. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Application of Liafensine in the Neurobiological Study of Anhedonia: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Anhedonia, the diminished ability to experience pleasure, is a core symptom of major depressive disorder (MDD) and other psychiatric conditions. Its neurobiological underpinnings are complex, with dysfunction in reward processing circuits, particularly those modulated by the monoamine neurotransmitters—dopamine, serotonin, and norepinephrine—playing a crucial role. Liafensine (formerly BMS-820836), a triple reuptake inhibitor (TRI), simultaneously blocks the transporters for these three key neurotransmitters, making it a valuable pharmacological tool to investigate the neurobiology of anhedonia and a potential therapeutic agent for its treatment.[1]
Recent clinical research has demonstrated the efficacy of this compound in treatment-resistant depression (TRD), particularly in a genetically defined subpopulation of patients.[2] This document provides detailed application notes and protocols for utilizing this compound in the study of anhedonia, summarizing available clinical data and outlining relevant preclinical experimental designs.
Mechanism of Action and Rationale for Use in Anhedonia Research
This compound is a potent inhibitor of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[3] Its triple reuptake inhibition profile offers a comprehensive approach to modulating the monoaminergic systems implicated in anhedonia. By increasing the synaptic availability of dopamine, serotonin, and norepinephrine, this compound can enhance signaling within the brain's reward pathways.
The ankyrin-3 (ANK3) gene, which codes for a scaffolding protein involved in neuronal signaling, has been identified as a predictive biomarker for this compound's efficacy in TRD.[4][5] This suggests a potential mechanistic link between ANK3 function and the modulation of monoamine transporters by this compound.
Clinical Application: The ENLIGHTEN Study
The ENLIGHTEN study was a Phase 2b, randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of this compound in adult patients with TRD who were positive for the ANK3 genetic biomarker (also referred to as DGM4).[6][7][8]
Key Findings:
The study met its primary endpoint, demonstrating a statistically significant and clinically meaningful reduction in depressive symptoms for patients treated with this compound compared to placebo.[8] While anhedonia was an exploratory endpoint, specific quantitative data on anhedonia scales from this trial have not been made publicly available. The primary and secondary outcome measures are summarized below.
Data Presentation: ENLIGHTEN Phase 2b Trial Results
| Outcome Measure | This compound (1 mg & 2 mg combined) | Placebo | Improvement over Placebo | p-value |
| Primary Endpoint | ||||
| Change in MADRS Total Score from Baseline | -15.4 | -11.0 | 4.4-point improvement | 0.0056[8] |
| Secondary Endpoints | ||||
| Change in CGI-S Score from Baseline | - | - | ~36% improvement | - |
| Change in SDS Score from Baseline | - | - | ~36% improvement | - |
| CGI-I Score at Week 6 | 2.3 | - | 0.6-point improvement | 0.0026[8] |
MADRS: Montgomery-Åsberg Depression Rating Scale; CGI-S: Clinical Global Impressions - Severity; SDS: Sheehan Disability Scale; CGI-I: Clinical Global Impressions - Improvement.
Experimental Protocol: ENLIGHTEN Clinical Trial
Study Design: A biomarker-guided, randomized, double-blind, placebo-controlled, Phase 2b clinical trial.[2]
Participants: 189 adult patients with a diagnosis of TRD who tested positive for the ANK3 genetic biomarker.[2]
Intervention: Participants were randomized in a 1:1:1 ratio to receive one of the following for 6 weeks:
-
This compound 1 mg, administered orally once daily.
-
This compound 2 mg, administered orally once daily.
-
Placebo, administered orally once daily.[2]
Outcome Measures:
-
Primary: Change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to day 42.[2]
-
Secondary: Changes in the Clinical Global Impressions - Severity (CGI-S) and Sheehan Disability Scale (SDS) scores from baseline, and the Clinical Global Impressions - Improvement (CGI-I) score at week 6.[4]
-
Exploratory: Measures of anhedonia (e.g., Snaith-Hamilton Pleasure Scale [SHAPS], Dimensional Anhedonia Rating Scale [DARS]). Specific results for these measures are not publicly available.
Biomarker Analysis: Patients were screened for a single nucleotide polymorphism (SNP) in the ANK3 gene to determine eligibility.[4]
Preclinical Application: Investigating Anhedonia-like Behaviors
While specific preclinical studies of this compound in animal models of anhedonia have not been published, its mechanism of action as a triple reuptake inhibitor suggests its potential utility in such models. The following are detailed protocols for standard preclinical assays used to assess anhedonia-like behaviors, which can be adapted for the study of this compound.
Sucrose Preference Test (SPT)
The SPT is a widely used behavioral assay to measure anhedonia in rodents, based on the principle that rodents with anhedonia-like behavior will show a reduced preference for a rewarding sucrose solution over water.
Protocol:
-
Habituation: For 48 hours, individually house mice with two bottles of water to acclimate them to the two-bottle setup.
-
Pre-exposure: Replace both water bottles with a 1% sucrose solution for 24 hours to familiarize the animals with the taste.
-
Baseline Measurement: Following a period of food and water deprivation (typically 12-24 hours), present each mouse with two pre-weighed bottles: one containing 1% sucrose solution and the other containing water.
-
Test Period: After a set duration (e.g., 1-4 hours), remove and weigh the bottles to determine the volume of each liquid consumed.
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneal injection, oral gavage) according to the experimental timeline (e.g., acute or chronic administration).
-
Post-treatment Test: Repeat the sucrose preference measurement at specified time points after drug administration.
-
Calculation: Calculate the sucrose preference percentage as: (sucrose intake / (sucrose intake + water intake)) * 100%.
Effort-Based Decision-Making Tasks
These tasks assess the motivational aspect of anhedonia by measuring an animal's willingness to expend effort for a reward. A common paradigm is the T-maze task.
Protocol:
-
Apparatus: A T-maze with a starting arm and two goal arms. One arm contains a high-value reward (e.g., multiple food pellets) but requires overcoming a barrier of a certain height. The other arm contains a low-value reward (e.g., a single food pellet) with no barrier.
-
Habituation and Training:
-
Habituate the rats to the maze with free access to both arms containing rewards.
-
Train the rats to associate each arm with its respective reward value.
-
-
Baseline Testing:
-
Introduce a barrier of increasing height into the high-reward arm over successive trials.
-
Record the rat's choice of arm on each trial. The point at which the rat consistently chooses the low-reward arm is considered its baseline effort threshold.
-
-
Drug Administration: Administer this compound or vehicle control.
-
Post-treatment Testing: Re-assess the rat's choice behavior in the T-maze. An increase in the selection of the high-effort, high-reward arm would suggest a pro-motivational effect of the drug.
Visualizations
Signaling Pathway of this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ANK3 as a Novel Genetic Biomarker for this compound in Treatment-Resistant Depression: The ENLIGHTEN Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. A Landmark Pivotal Study Applying Precision Medicine to Psychiatry with Denovo’s DB104 (this compound) for Treatment-Resistant Depression Published in JAMA Psychiatry - BioSpace [biospace.com]
- 5. Denovo Biopharma [denovobiopharma.com]
- 6. Denovo Biopharma to Present Positive Phase 2b ENLIGHTEN Trial Data for DB104 in Treatment-Resistant Depression at ASCP 2024 [synapse.patsnap.com]
- 7. Denovo Biopharma [denovobiopharma.com]
- 8. Denovo Biopharma [denovobiopharma.com]
Troubleshooting & Optimization
Overcoming poor solubility of Liafensine in aqueous solutions for in vitro studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the poor aqueous solubility of Liafensine for successful in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that has been investigated for the treatment of major depressive disorder.[1] Its mechanism of action involves blocking the reuptake of these three key neurotransmitters in the brain, which can help to improve mood.[1]
Q2: Why is the aqueous solubility of this compound a concern for in vitro studies?
A2: Poor aqueous solubility is a significant challenge for many new chemical entities in drug discovery. For in vitro assays, a compound must be dissolved in a physiologically compatible aqueous buffer to ensure accurate and reproducible results. If a compound precipitates in the assay medium, it can lead to inaccurate measurements of its biological activity.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Q4: What is the maximum recommended concentration of DMSO in my cell-based assay?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically well below 1%, as DMSO can have its own biological effects and may be toxic to cells at higher concentrations. The exact tolerance will depend on the cell line being used, so it is advisable to run a vehicle control (medium with the same final concentration of DMSO without this compound) to assess its impact on your specific assay.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
This guide addresses the common issue of this compound precipitating when diluted from a DMSO stock into an aqueous buffer or cell culture medium.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The aqueous buffer has a much lower solubilizing capacity for this compound than DMSO. The compound crashes out of solution when the solvent environment changes. | 1. Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in the assay. 2. Use a stepwise dilution: Instead of a single large dilution, try diluting the DMSO stock in smaller steps, vortexing or sonicating between each step. 3. Pre-warm the aqueous buffer: Warming the buffer to 37°C before adding the this compound stock can sometimes improve solubility. 4. Incorporate a solubilizing agent: Consider adding a biocompatible co-solvent or surfactant to the aqueous buffer (see Experimental Protocols section). |
| Precipitation observed in cell culture wells after incubation. | The compound may be precipitating over time due to interactions with media components, temperature changes, or exceeding its thermodynamic solubility limit. | 1. Reduce incubation time: If the experimental design allows, a shorter incubation period may prevent time-dependent precipitation. 2. Use serum-free or low-serum media: Serum proteins can sometimes interact with compounds and cause them to precipitate. Test if reducing the serum concentration improves solubility. 3. Visually inspect plates before and after incubation: Use a microscope to check for precipitates. This can help determine if the issue occurs immediately upon dilution or over time. |
| Inconsistent or non-reproducible assay results. | This can be a consequence of undetected microprecipitation, leading to variable concentrations of the soluble, active compound. | 1. Centrifuge the final diluted solution: Before adding the solution to your assay, centrifuge it at high speed to pellet any precipitate and use the supernatant. 2. Filter the final diluted solution: Use a low protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles. 3. Re-evaluate the solubilization strategy: If inconsistency persists, a more robust formulation approach using solubilizing agents may be necessary. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General Method for Improving Aqueous Solubility using a Co-solvent
-
Objective: To enhance the solubility of this compound in an aqueous buffer for in vitro assays by incorporating a co-solvent.
-
Materials:
-
This compound DMSO stock solution
-
Aqueous assay buffer (e.g., PBS, HBSS)
-
Co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400)
-
Sterile tubes
-
-
Procedure:
-
Determine the maximum tolerable concentration of the co-solvent in your assay system. This should be determined experimentally by testing the effect of the co-solvent alone on the cells or biological target.
-
Prepare the final aqueous buffer containing the predetermined concentration of the co-solvent.
-
Slowly add the this compound DMSO stock solution to the co-solvent-containing buffer while vortexing.
-
Visually inspect for any signs of precipitation.
-
It is recommended to prepare a fresh dilution for each experiment.
-
Protocol 3: Solubility Enhancement using Cyclodextrins
-
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Aqueous buffer
-
Stir plate and stir bar
-
-
Procedure:
-
Prepare a solution of HP-β-CD in the aqueous buffer at the desired concentration (e.g., 1-10% w/v).
-
Slowly add the this compound powder to the cyclodextrin solution while stirring.
-
Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The concentration of the solubilized this compound in the filtrate can be determined by a suitable analytical method such as HPLC-UV.
-
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: this compound inhibits monoamine transporters to increase neurotransmitter levels.
References
Optimizing Liafensine Dosage for Preclinical Behavioral Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liafensine (also known as BMS-820836) dosage for preclinical behavioral experiments in rodents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a triple reuptake inhibitor (TRI) that blocks the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1] By inhibiting the reuptake of these three key neurotransmitters—serotonin, norepinephrine, and dopamine—this compound increases their concentration in the synaptic cleft, thereby enhancing neurotransmission. This mechanism of action is the basis for its investigation as a potential treatment for depression.
Q2: What are the established effective doses of this compound in human clinical trials?
A2: In Phase 1 and Phase 2b clinical trials, this compound has been evaluated at various oral once-daily doses, typically ranging from 0.25 mg to 4 mg.[2][3] A flexible dose of 0.5-2 mg once daily has also been used.[2] It's important to note that these are human equivalent doses and preclinical dosages in rodents will likely be different.
Q3: What are some of the observed side effects of this compound in preclinical studies?
A3: Preclinical studies in rats and monkeys have reported side effects at all tested doses, including decreased food consumption, subsequent weight loss, increased locomotor activity, and stereotypic behaviors. These observations are important considerations when designing and interpreting behavioral experiments.
Troubleshooting Guide
This guide addresses common issues encountered during preclinical behavioral experiments with this compound.
Issue 1: No observable behavioral effect at the tested dose.
| Possible Cause | Troubleshooting Step |
| Insufficient Dose | The administered dose may be too low to elicit a significant behavioral response. It is recommended to perform a dose-response study to determine the optimal effective dose. Start with a low dose and incrementally increase it in subsequent cohorts. |
| Poor Bioavailability | The oral bioavailability of this compound in the specific rodent strain being used may be low. Consider alternative routes of administration, such as intraperitoneal (IP) or subcutaneous (SC) injection, to ensure adequate systemic exposure. If oral administration is necessary, ensure proper formulation to maximize absorption. |
| Rapid Metabolism | The compound may be rapidly metabolized in the chosen species. Assess the pharmacokinetic profile of this compound in your animal model to determine its half-life and time to maximum concentration (Tmax). Adjust the timing of behavioral testing relative to drug administration accordingly. |
| Inappropriate Behavioral Assay | The selected behavioral test may not be sensitive to the antidepressant-like effects of a triple reuptake inhibitor. Consider using a battery of tests, such as the Forced Swim Test and Tail Suspension Test, which are commonly used to screen for antidepressant efficacy.[4][5][6][7] |
Issue 2: Excessive hyperactivity or stereotypy masking other behavioral readouts.
| Possible Cause | Troubleshooting Step |
| Dose is too high | The observed hyperactivity is a known dose-dependent effect of compounds that increase dopamine levels. Reduce the dose of this compound to a level that minimizes these effects while still being within the putative therapeutic window. A thorough dose-response study is critical. |
| Dopaminergic System Oversensitivity | The specific rodent strain may have a heightened sensitivity to dopamine transporter inhibition. Consider using a different strain that may have a more balanced response to the triple reuptake inhibition of this compound. |
| Timing of Behavioral Testing | The peak effects on locomotor activity may occur at a different time point than the desired antidepressant-like effects. Conduct a time-course study to identify the optimal window for behavioral testing after this compound administration. |
Issue 3: High variability in behavioral responses between animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure accurate and consistent dosing for all animals. For oral gavage, verify proper technique to avoid variability in absorption. For injections, ensure the correct volume and site of administration are used for each animal. |
| Individual Differences in Metabolism | Natural variations in drug metabolism can lead to different plasma and brain concentrations. While difficult to control completely, increasing the sample size per group can help to mitigate the impact of individual variability on the overall results. |
| Environmental Stressors | Stress can significantly impact behavioral outcomes. Ensure that all animals are housed and handled consistently. Acclimate the animals to the testing room and equipment before the experiment to reduce novelty-induced stress. |
Quantitative Data Summary
Table 1: this compound In Vitro Potency
| Transporter | IC₅₀ (nM) |
| Serotonin (SERT) | 1.0 |
| Norepinephrine (NET) | 15.0 |
| Dopamine (DAT) | 29.0 |
Note: Data derived from in vitro binding assays.
Table 2: Suggested Starting Doses for Preclinical Behavioral Studies (Rodents)
| Species | Route of Administration | Suggested Starting Dose Range (mg/kg) |
| Mouse | Oral (gavage), IP, SC | 1 - 10 |
| Rat | Oral (gavage), IP, SC | 0.5 - 5 |
Disclaimer: These are suggested starting ranges based on typical doses for other antidepressants in similar behavioral tests. The optimal dose of this compound must be determined empirically for each specific experimental paradigm and rodent strain.
Table 3: Comparative Pharmacokinetic Parameters of Antidepressants in Rodents (for reference)
| Compound | Species | Oral Bioavailability (%) | Brain-to-Plasma Ratio |
| (2R,6R)-hydroxynorketamine | Mouse | 46-52% | 0.67-1.2 |
| (2R,6R)-hydroxynorketamine | Rat | 42% | 0.67-1.2 |
| Bupropion | Rat | Variable | ~1 |
| Bupropion | Mouse | Variable | ~1 |
Note: This table provides reference pharmacokinetic data for other antidepressant compounds to highlight the potential range of values. Specific data for this compound is not yet publicly available.[8][9]
Experimental Protocols
1. Forced Swim Test (FST)
This test is a widely used model to assess antidepressant-like activity by measuring the immobility of rodents when placed in an inescapable cylinder of water.
-
Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm high, 15 cm in diameter for mice; 40 cm high, 20 cm in diameter for rats) filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws.
-
Procedure:
-
Administer this compound or vehicle at the desired dose and time before the test.
-
Gently place the animal into the cylinder of water.
-
Record the session, typically lasting 6 minutes.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
-
Interpretation: A significant decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
2. Tail Suspension Test (TST)
The TST is another common behavioral despair model used to screen for potential antidepressant drugs in mice.
-
Apparatus: A horizontal bar or rod placed at a sufficient height (e.g., 50-60 cm) from the floor.
-
Procedure:
-
Administer this compound or vehicle at the desired dose and time before the test.
-
Suspend the mouse by its tail from the horizontal bar using adhesive tape, placed approximately 1-2 cm from the tip of the tail.
-
Record the session, typically lasting 6 minutes.
-
The primary measure is the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
-
Interpretation: A reduction in the duration of immobility in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.[4][7]
Visualizations
References
- 1. isctm.org [isctm.org]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mouse, rat, and dog bioavailability and mouse oral antidepressant efficacy of (2R,6R)-hydroxynorketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of bupropion and metabolites in plasma and brain of rats, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in ANK3 biomarker detection assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the successful detection of the ANK3 biomarker.
Frequently Asked Questions (FAQs)
Q1: What is ANK3 and why is it a significant biomarker? A1: ANK3 (Ankyrin 3) encodes for the protein Ankyrin-G, a critical scaffolding protein that links membrane proteins to the underlying cytoskeleton.[1][2] It is essential for organizing key neuronal domains like the axon initial segment (AIS) and nodes of Ranvier, which are vital for efficient communication in the nervous system.[2][3] Genetic variations and altered expression of ANK3 have been associated with several neuropsychiatric disorders, including bipolar disorder, schizophrenia, and autism spectrum disorder, making it a promising biomarker for diagnosis, prognosis, and therapeutic development.[3][4][5]
Q2: In which cellular locations is ANK3 typically found? A2: Ankyrin-G, the protein product of ANK3, is highly concentrated at the axon initial segment and nodes of Ranvier in neurons.[2][3] It is also found at the neuromuscular junction and postsynaptic density.[2][3] Different isoforms of ANK3 can be expressed in various tissues and may localize to different cellular compartments; for instance, smaller isoforms (105-120 kDa) have been found associated with late endosomes and lysosomes in macrophages.[6][7]
Q3: What are the common challenges in detecting ANK3? A3: A primary challenge is the existence of multiple ANK3 isoforms resulting from alternative splicing, with molecular weights ranging from approximately 105 kDa to 480 kDa.[6] This can lead to multiple bands on a Western blot, making interpretation difficult. Additionally, as with many large scaffolding proteins, optimizing antibody-epitope accessibility during immunohistochemistry can be challenging and may require specific antigen retrieval methods.[8][9]
Q4: Which detection assays are most suitable for ANK3? A4: The choice of assay depends on the research question.
-
Western Blot (WB): Ideal for identifying the presence and relative abundance of different ANK3 isoforms in cell or tissue lysates.[10][11]
-
ELISA (Enzyme-Linked Immunosorbent Assay): Suitable for quantifying ANK3 levels in biological fluids like serum or in cell culture supernatants.[12][13]
-
Immunohistochemistry (IHC) & Immunofluorescence (IF): Best for visualizing the localization of ANK3 within tissue sections and cells, respectively, which is crucial for understanding its role in cellular architecture.[10][11]
Troubleshooting Guides
ELISA (Enzyme-Linked Immunosorbent Assay)
| Problem | Potential Cause | Recommended Solution |
| No/Weak Signal | Low level of target protein in the sample. | Increase the amount of sample used or concentrate the sample. Ensure you are using a positive control within the assay's detection range.[14] |
| Inactive reagents (antibody, conjugate, or substrate). | Ensure reagents are stored correctly and are within their expiration date. Avoid repeated freeze-thaw cycles.[14][15] Use fresh reagents. | |
| Insufficient incubation times or incorrect temperature. | Adhere strictly to the protocol's recommended incubation times and temperatures.[15] | |
| High Background | Non-specific binding of antibodies. | Optimize the blocking step by increasing incubation time or trying a different blocking buffer.[15] Ensure wash steps are thorough to remove unbound antibodies.[15] |
| Contaminated reagents or wells. | Use fresh, sterile reagents and pipette tips. Avoid cross-contamination between wells.[16] | |
| Substrate solution exposed to light. | Always incubate the substrate in the dark.[14][17] | |
| Poor Standard Curve | Pipetting error during serial dilutions. | Ensure pipettes are calibrated. Use fresh tips for each dilution. Check calculations carefully. |
| Degraded standard stock solution. | Prepare a fresh standard from a new aliquot. Ensure proper storage of the stock solution as per the manufacturer's instructions.[18] | |
| High CV% (Poor Precision) | Inconsistent pipetting or washing. | Use calibrated pipettes and ensure consistent technique. If using an automated washer, verify its function. Ensure complete removal of liquid after each wash step.[16] |
| Edge effects due to temperature gradients or evaporation. | Equilibrate the plate to room temperature before adding reagents. Use a plate sealer during incubations.[15] |
Western Blot (WB)
| Problem | Potential Cause | Recommended Solution |
| No/Weak Signal | Insufficient amount of protein loaded. | Load at least 20-50 μg of total protein per lane for complex lysates.[19][20] Use a positive control to verify the protocol and antibody activity. |
| Poor antibody binding. | Optimize primary antibody concentration and increase incubation time (e.g., overnight at 4°C).[19][21] Ensure the secondary antibody is compatible with the primary. | |
| Inefficient protein transfer to the membrane. | Confirm transfer by staining the membrane with Ponceau S. For large proteins like ANK3 (especially 270/480 kDa isoforms), increase transfer time or use an overnight transfer at a lower voltage.[22] | |
| High Background | Antibody concentration is too high. | Decrease the concentration of the primary and/or secondary antibody.[21][23] |
| Insufficient blocking or washing. | Increase blocking time (e.g., 1-2 hours at RT) or try a different blocking agent (e.g., 5% non-fat milk or BSA). Increase the number and duration of wash steps.[21][24] | |
| Membrane was allowed to dry out. | Keep the membrane moist at all times during the incubation and washing steps.[22] | |
| Multiple or Unexpected Bands | ANK3 has multiple splice variants. | This is expected for ANK3. Bands can appear at various molecular weights (e.g., 190, 270, 480 kDa).[6][25] Check antibody datasheets to see which isoforms it is expected to detect. |
| Protein degradation. | Add protease inhibitors to the lysis buffer and keep samples on ice to prevent degradation, which can cause lower molecular weight bands.[20][22] | |
| Non-specific antibody binding. | Increase the stringency of washes (e.g., add more Tween 20). Use a more specific monoclonal antibody if available.[23] |
Immunohistochemistry (IHC)
| Problem | Potential Cause | Recommended Solution |
| No/Weak Staining | Ineffective antigen retrieval. | Formaldehyde fixation cross-links proteins, masking epitopes. Optimize antigen retrieval by testing different methods (heat-induced vs. enzymatic) and buffers (e.g., citrate pH 6.0 vs. Tris-EDTA pH 9.0).[9][10] |
| Primary antibody cannot access the epitope. | Use a permeabilization agent like Triton X-100 (0.5-1.0%) in your buffers to allow antibodies to penetrate the tissue.[8] | |
| Low antibody concentration or incubation time. | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[8] | |
| High Background | Non-specific binding of secondary antibody. | Ensure the blocking serum is from the same species as the secondary antibody host.[8][9] Run a negative control (without primary antibody) to check for secondary-only staining.[26] |
| Endogenous peroxidase activity (for HRP-based detection). | Quench endogenous peroxidase activity by incubating slides in 3% H2O2 before primary antibody incubation.[27][28] | |
| Tissue dried out during staining. | Keep tissue sections hydrated with buffer at all stages of the protocol.[27] | |
| Inappropriate Staining | Diffusion of the antigen. | Ensure prompt and adequate fixation of the tissue immediately after collection to prevent autolysis and antigen diffusion.[8] |
| Over-fixation of tissue. | Decrease the time or concentration of the fixative, as over-fixation can permanently mask epitopes.[8] |
Experimental Protocols & Data
ANK3 Detection Parameters
The following table summarizes typical starting concentrations for ANK3 detection assays. Optimal dilutions should be determined empirically by the end-user.
| Assay | Parameter | Recommended Starting Dilution/Concentration | Source |
| Western Blot | Primary Antibody | 1:1000 | [10] |
| Immunohistochemistry (IHC) | Primary Antibody (Paraffin) | 1:200 | [10] |
| Immunofluorescence (IF) | Primary Antibody | 1:400 | [10] |
| ELISA | Detection Range | 1.25 ng/mL – 40 ng/mL | [12] |
Protocol 1: Western Blot for ANK3 Detection
This protocol is a general guideline and may require optimization.
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine protein concentration using a BCA or Bradford assay.
-
Mix 20-50 µg of protein with 2X Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[19]
-
-
SDS-PAGE:
-
Load samples onto a low-percentage (e.g., 6-8%) Tris-glycine gel to resolve high molecular weight ANK3 isoforms.
-
Run the gel at 100-120V until the dye front reaches the bottom.[19]
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane. For large ANK3 isoforms, use a wet transfer system overnight at 4°C at 30V or for 2-3 hours at 100V.[19]
-
Confirm transfer with Ponceau S staining.
-
-
Blocking:
-
Incubate the membrane in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1-2 hours at room temperature with gentle agitation.[19]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[19]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[19]
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for 1-5 minutes.[19]
-
Visualize the signal using a chemiluminescence imaging system.
-
Protocol 2: Sandwich ELISA for ANK3 Quantification
This protocol is based on a typical commercial ELISA kit. Always refer to the manufacturer's specific instructions.
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare standard dilutions as per the kit manual.
-
-
Assay Procedure:
-
Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.
-
Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C with gentle shaking.
-
Discard the solution and wash the plate 4 times with 1X Wash Buffer. Ensure complete removal of liquid after the final wash by inverting and blotting the plate on a clean paper towel.
-
-
Detection:
-
Add 100 µL of prepared 1X Detection Antibody to each well.
-
Cover and incubate for 1 hour at room temperature with gentle shaking.
-
Wash the plate 4 times as described above.
-
-
Signal Amplification:
-
Add 100 µL of prepared Streptavidin-HRP solution to each well.
-
Cover and incubate for 45 minutes at room temperature with gentle shaking.
-
Wash the plate 4 times.
-
-
Substrate Development & Measurement:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm immediately.
-
Protocol 3: IHC for ANK3 in Paraffin-Embedded Tissue
This protocol is a general guideline. Fixation and antigen retrieval are critical steps that may require optimization.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2x, 5 min each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 3 min each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER). Immerse slides in a retrieval buffer (e.g., Tris-EDTA, pH 9.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.[10]
-
Allow slides to cool to room temperature.
-
-
Peroxidase Block:
-
If using an HRP-based detection system, incubate sections in 3% H2O2 for 10-15 minutes to block endogenous peroxidase activity.[28]
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with a blocking serum (e.g., 5% goat serum in PBS) for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Detection System:
-
Wash slides 3 times with PBS.
-
Apply a biotinylated secondary antibody for 30-60 minutes, followed by washes and incubation with an avidin-biotin-enzyme complex (ABC) reagent.[28]
-
Alternatively, use a polymer-based detection system according to the manufacturer's instructions.
-
-
Chromogen & Counterstain:
-
Wash slides and apply the chromogen (e.g., DAB). Monitor for color development.
-
Rinse with water to stop the reaction.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded series of ethanol and clear with xylene.
-
Coverslip with a permanent mounting medium.
-
Visualizations
Caption: General experimental workflow for ANK3 biomarker detection and analysis.
Caption: ANK3's role in the GSK3/CRMP2 signaling pathway affecting microtubule dynamics.
Caption: A logical troubleshooting flowchart for common ANK3 assay issues.
References
- 1. genecards.org [genecards.org]
- 2. Ankyrin-3 - Wikipedia [en.wikipedia.org]
- 3. ANK3: Center for Autism and Neurodevelopment: Feinberg School of Medicine [feinberg.northwestern.edu]
- 4. ANK3 and Associated Diseases - Creative Biolabs [creative-biolabs.com]
- 5. Could the ANK3 Gene Help Guide Treatment-Resistant Depression Treatment? | McGovern Medical School [med.uth.edu]
- 6. researchgate.net [researchgate.net]
- 7. Isoforms of Ankyrin-3 That Lack the NH2-terminal Repeats Associate with Mouse Macrophage Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. bosterbio.com [bosterbio.com]
- 10. ANK3 antibody (27980-1-AP) | Proteintech [ptglab.com]
- 11. anti-ANK3 Ankyrin G antibody [2A8] (ARG11123) - arigo Biolaboratories [arigobio.com]
- 12. byabscience.com [byabscience.com]
- 13. mybiosource.com [mybiosource.com]
- 14. hycultbiotech.com [hycultbiotech.com]
- 15. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 16. mybiosource.com [mybiosource.com]
- 17. assaygenie.com [assaygenie.com]
- 18. blog.abclonal.com [blog.abclonal.com]
- 19. genscript.com [genscript.com]
- 20. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 21. Western Blot Troubleshooting | Thermo Fisher Scientific - IN [thermofisher.com]
- 22. Western blot troubleshooting guide! [jacksonimmuno.com]
- 23. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 24. bosterbio.com [bosterbio.com]
- 25. encorbio.com [encorbio.com]
- 26. bosterbio.com [bosterbio.com]
- 27. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 28. Immunohistochemistry Procedure [sigmaaldrich.com]
Managing confounding factors in clinical trials of Liafensine for TRD
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Liafensine in clinical trials for Treatment-Resistant Depression (TRD).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the context of TRD?
This compound (also known as DB104 or BMS-820836) is a first-in-class triple reuptake inhibitor.[1][2] It targets and blocks the transporters for serotonin (5-HT), norepinephrine (NE), and dopamine (DA), thereby increasing the levels of these key neurotransmitters in the synaptic cleft.[2][3] This enhanced neurotransmission is believed to contribute to its antidepressant effects, offering a potential new therapeutic option for patients with TRD who have not responded to other antidepressants.[1][2]
Q2: What is the significance of the DGM4/ANK3 biomarker in this compound clinical trials?
The DGM4 biomarker, which is a single nucleotide polymorphism (SNP) in the ANK3 gene, has been identified as a novel pharmacogenomic predictor of this compound's efficacy in TRD patients.[4][5] The ENLIGHTEN Phase 2b trial was a biomarker-guided study that enrolled DGM4-positive TRD patients.[1][6] The results demonstrated that patients with this biomarker showed a significantly greater improvement in depression symptoms when treated with this compound compared to placebo.[1][4][7] This represents a significant step towards precision medicine in psychiatry, allowing for the selection of patients who are most likely to respond to this compound treatment.[1][4][8]
Q3: What were the primary and secondary endpoints in the ENLIGHTEN Phase 2b trial?
The primary endpoint of the ENLIGHTEN trial was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to week 6.[1][6][8] Secondary endpoints included changes in the Clinical Global Impressions-Severity (CGI-S) and the Sheehan Disability Scale (SDS) from baseline, as well as the Clinical Global Impressions-Improvement (CGI-I) score at week 6.[6][9] The trial successfully met both its primary and all secondary endpoints.[1][6]
Q4: What are the common confounding factors to consider when designing a clinical trial for this compound in TRD?
Clinical trials for TRD are subject to several confounding factors that can impact study outcomes. These include:
-
Patient Heterogeneity: TRD is a heterogeneous condition with various underlying biological causes.[10]
-
Comorbid Conditions: Co-occurring psychiatric conditions, such as anxiety disorders and personality disorders, are common in TRD and can affect treatment response.[11][12][13] Medical comorbidities can also act as confounders.[14][15]
-
Prior Treatments: The number and type of prior failed antidepressant treatments can influence the likelihood of response to a new agent.[13][14]
-
Placebo Response: A significant placebo response is often observed in antidepressant trials and can make it difficult to demonstrate the efficacy of the investigational drug.[16][17]
-
Misdiagnosis: Inaccurate diagnosis of TRD or failure to identify underlying conditions mimicking depression can lead to the enrollment of inappropriate subjects.[16]
Troubleshooting Guides
Problem: High placebo response rate observed in the trial.
Possible Cause & Solution:
-
Inadequate Subject Screening: "Professional patients" or those who do not meet the strict criteria for TRD may inflate the placebo response.[16]
-
Troubleshooting Step: Implement rigorous screening protocols, including structured diagnostic interviews like the SAFER interview, to ensure accurate diagnosis and confirmation of treatment resistance.[16]
-
-
Patient Expectations: High expectations for a new treatment can contribute to the placebo effect.
-
Troubleshooting Step: Provide standardized and neutral information to all participants about the investigational drug and the possibility of receiving a placebo.
-
Problem: Difficulty in recruiting a sufficient number of DGM4/ANK3-positive patients.
Possible Cause & Solution:
-
Low Prevalence of the Biomarker: The prevalence of the DGM4/ANK3 biomarker in the general TRD population may be lower than anticipated.
-
Troubleshooting Step: Expand recruitment efforts to multiple clinical sites to increase the pool of potential participants. Collaborate with genetic testing companies to pre-screen potential subjects.
-
-
Logistical Challenges with Genetic Screening: The process of genetic screening and result turnaround time can slow down recruitment.
-
Troubleshooting Step: Streamline the genetic screening workflow. Utilize validated assays for the DGM4 biomarker that can be performed in CLIA-certified labs to ensure timely and accurate results.[5]
-
Data Presentation
Table 1: Summary of Efficacy Results from the ENLIGHTEN Phase 2b Trial
| Endpoint | This compound Group | Placebo Group | Improvement over Placebo | p-value |
| MADRS Total Score Change from Baseline | -15.4 ± 0.90 | -11.0 ± 1.31 | 4.4 points | 0.0056 |
| CGI-I Score at Week 6 | 2.3 | - | 0.6 points | 0.0026 |
| CGI-S Change from Baseline | - | - | ~36% | Met |
| SDS Change from Baseline | - | - | ~36% | Met |
Data sourced from multiple reports on the ENLIGHTEN trial.[1][6][7]
Table 2: Adverse Events Reported in the ENLIGHTEN Trial
| Adverse Event | This compound Group | Placebo Group |
| Headache | - | 14% |
| Nausea | - | 11% |
| Weight Change (Mean ± SD at Day 42) | -0.16 ± 2.03 kg | 0.07 ± 1.9 kg |
Note: this compound was reported to be well-tolerated with a favorable safety profile. Specific percentages for headache and nausea in the this compound group were not detailed in the provided search results, but were noted as tolerable with low rates of meaningful events.[7][8]
Experimental Protocols
Methodology for the ENLIGHTEN Phase 2b Clinical Trial
The ENLIGHTEN study was a biomarker-guided, randomized, double-blind, placebo-controlled global Phase 2b trial.[1][6]
-
Patient Population: The trial enrolled 197 adult patients diagnosed with Treatment-Resistant Depression who tested positive for the DGM4 (ANK3) genetic biomarker.[1][6] Inclusion criteria required patients to have failed at least two different antidepressant treatments.[4]
-
Randomization: Participants were randomized in a 1:1:1 ratio to one of three treatment arms:
-
This compound 1 mg once daily
-
This compound 2 mg once daily
-
Placebo once daily
-
-
Primary Outcome Measure: The primary endpoint was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to Day 42.[4][7]
-
Secondary Outcome Measures: Secondary endpoints included the Clinical Global Impressions-Severity (CGI-S), Clinical Global Impressions-Improvement (CGI-I), and the Sheehan Disability Scale (SDS).[6][9]
-
Biomarker Analysis: Patient blood samples were collected to identify the DGM4 genotype using a validated assay in CLIA-certified laboratories.[5]
Mandatory Visualization
Caption: Mechanism of action of this compound as a triple reuptake inhibitor.
Caption: Workflow of the ENLIGHTEN Phase 2b clinical trial.
Caption: Logical relationship of confounding factors in TRD clinical trials.
References
- 1. Denovo Biopharma to Present Positive Phase 2b ENLIGHTEN Trial Data for DB104 in Treatment-Resistant Depression at ASCP 2024 [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. psychiatrictimes.com [psychiatrictimes.com]
- 5. isctm.org [isctm.org]
- 6. Denovo Biopharma LLC to Present Positive Phase 2b ENLIGHTEN Trial Data for DGM4 Biomarker-Guided DB104 (this compound) Treatment for Treatment ‑Resistant Depression at the ASCP 2024 Annual Meeting [prnewswire.com]
- 7. researchgate.net [researchgate.net]
- 8. psychiatrictimes.com [psychiatrictimes.com]
- 9. A Landmark Pivotal Study Applying Precision Medicine to Psychiatry with Denovo’s DB104 (this compound) for Treatment-Resistant Depression Published in JAMA Psychiatry - BioSpace [biospace.com]
- 10. researchgate.net [researchgate.net]
- 11. psychiatrictimes.com [psychiatrictimes.com]
- 12. psychiatrictimes.com [psychiatrictimes.com]
- 13. Results: Narrative Review Key Questions - Definition of Treatment-Resistant Depression in the Medicare Population - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Challenges of research on treatment‐resistant depression: a clinician's perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical and Biological Factors Are Associated with Treatment-Resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The challenges of defining and managing treatment‐resistant depression in research and practice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Challenges in the development of clinical trials for major depressive disorder: lessons learned from trials in minor depression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of Liafensine Metabolites
Welcome to the technical support center for the analytical characterization of Liafensine and its metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their quantitative methods.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic pathways for this compound?
A1: this compound is a triple reuptake inhibitor targeting serotonin, norepinephrine, and dopamine transporters.[1][2][3][4][5][6][7] While specific public data on its metabolism is limited, drugs of this class typically undergo Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism. Key metabolic transformations may include N-dealkylation, O-demethylation, hydroxylation, and subsequent glucuronidation or sulfation.
Q2: Which analytical technique is most suitable for quantifying this compound and its metabolites in biological matrices?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecule drugs and their metabolites in complex biological matrices like plasma, urine, and tissue homogenates. This technique offers high sensitivity, selectivity, and a wide dynamic range, which are crucial for accurate bioanalysis.
Q3: How do I select an appropriate internal standard (IS) for my assay?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-Liafensine). If a stable-labeled IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used. The IS is crucial for correcting for variability in sample preparation and instrument response. The lack of suitable internal standards can be a significant challenge in metabolite quantification.[8]
Q4: What are the critical parameters to optimize during LC-MS/MS method development?
A4: Key parameters for optimization include:
-
Mass Spectrometry: Tuning of precursor and product ion masses, collision energy, and other source parameters for both the analyte and the internal standard.
-
Chromatography: Selection of the appropriate column chemistry, mobile phase composition (including pH modifiers), gradient profile, and flow rate to achieve optimal separation from endogenous matrix components and isomeric metabolites.
-
Sample Preparation: Developing a robust extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to minimize matrix effects and maximize recovery.
Troubleshooting Guides
Poor Peak Shape and Resolution
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase; Column contamination. | Add a competing base to the mobile phase (e.g., triethylamine); Use a column with end-capping; Flush the column with a strong solvent. |
| Peak Fronting | Column overload; Inappropriate injection solvent. | Dilute the sample; Ensure the injection solvent is weaker than the initial mobile phase. |
| Split Peaks | Clogged frit or partially blocked column; Injector issue. | Replace the column frit or the column; Service the injector. |
| Poor Resolution | Inadequate separation of isomers or from matrix components. | Optimize the mobile phase gradient; Try a different column chemistry (e.g., phenyl-hexyl instead of C18); Adjust the mobile phase pH. |
Inconsistent or Low Analyte Recovery
| Symptom | Possible Cause | Suggested Solution |
| Low Recovery | Inefficient extraction; Analyte degradation. | Optimize the extraction solvent and pH; Evaluate different extraction techniques (LLE, SPE); Ensure samples are kept at low temperatures and protected from light if analytes are labile. |
| High Variability | Inconsistent sample preparation technique; Pipetting errors. | Automate the sample preparation process if possible; Ensure proper training and technique for manual pipetting; Verify pipette calibration. |
| Matrix Effects | Co-eluting endogenous components suppressing or enhancing the analyte signal. | Improve chromatographic separation to move the analyte peak away from regions of high matrix interference; Optimize the sample cleanup procedure to remove interfering components; Use a stable isotope-labeled internal standard. |
Experimental Protocols
Protocol: Development of an LC-MS/MS Method for a Hypothetical this compound Metabolite (M1)
-
Standard and Internal Standard Preparation:
-
Prepare stock solutions of the M1 reference standard and a suitable internal standard (e.g., stable isotope-labeled M1 or a structural analog) in an appropriate organic solvent (e.g., methanol).
-
Prepare a series of working standard solutions by serial dilution for constructing the calibration curve.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate M1 from other components (e.g., 5% to 95% B over 5 minutes).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using the optimized precursor-to-product ion transitions for M1 and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Perform a linear regression analysis to determine the concentration of M1 in the unknown samples.
-
Visualizations
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. A Landmark Pivotal Study Applying Precision Medicine to Psychiatry with Denovo’s DB104 (this compound) for Treatment-Resistant Depression Published in JAMA Psychiatry - BioSpace [biospace.com]
- 3. psychiatrictimes.com [psychiatrictimes.com]
- 4. Genetic Marker Identifies Responders to New Antidepressant | Psychology Today [psychologytoday.com]
- 5. Denovo Biopharma Announces a Major Breakthrough in Treatment-Resistant Depression with Precision Medicine [prnewswire.com]
- 6. FDA Grants Fast Track Designation to Denovo Biopharma's this compound for Treatment-Resistant Depression [trial.medpath.com]
- 7. isctm.org [isctm.org]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison of Liafensine and Other Triple Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple reuptake inhibitors (TRIs) represent a promising class of pharmacological agents designed to modulate the synaptic concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA). By simultaneously blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), TRIs offer a broader spectrum of action compared to more selective reuptake inhibitors.[1] This guide provides a head-to-head comparison of Liafensine with other notable TRIs: Amitifadine, Tesofensine, and Ansofaxine, focusing on their performance based on available preclinical and clinical data.
Quantitative Data Summary
The following tables summarize the in vitro potency and clinical trial outcomes for this compound, Amitifadine, Tesofensine, and Ansofaxine.
Table 1: In Vitro Transporter Binding Affinity and Reuptake Inhibition
| Compound | Transporter | Binding Affinity (Ki, nM) | Reuptake Inhibition (IC50, nM) |
| This compound | SERT | 1 - 8[2] | Not specified |
| NET | 1 - 8[2] | Not specified | |
| DAT | 1 - 8[2] | Not specified | |
| Amitifadine | SERT | 99[3] | 12[3] |
| NET | 262[3] | 23[3] | |
| DAT | 213[3] | 96[3] | |
| Tesofensine | SERT | Not specified | 11[4] |
| NET | Not specified | 1.7[4] | |
| DAT | Not specified | 65[4] | |
| Ansofaxine | SERT | Not specified | 723[5] |
| NET | Not specified | 491[5] | |
| DAT | Not specified | 763[5] |
Table 2: Summary of Clinical Trial Data
| Compound | Indication | Phase | Primary Endpoint | Key Outcomes |
| This compound | Treatment-Resistant Depression (TRD) | Phase 2b | Change in MADRS Total Score | Statistically significant improvement over placebo in DGM4 biomarker-positive patients.[6][7] |
| Amitifadine | Major Depressive Disorder (MDD) | Phase 2b/3a | Change in MADRS Total Score | Failed to show superiority over placebo; suggested to be underdosed.[8][9] |
| Tesofensine | Obesity | Phase 3 | Weight Reduction | Significant weight loss compared to placebo.[10] |
| Ansofaxine | Major Depressive Disorder (MDD) | Phase 3 | Change in MADRS Total Score | Statistically significant improvement in depressive symptoms compared to placebo.[7] |
Experimental Protocols
In Vitro Assays
Radioligand Binding Assays:
These assays are conducted to determine the binding affinity (Ki) of a compound for a specific transporter. The general protocol involves:
-
Membrane Preparation: Membranes from cells expressing the target transporter (SERT, NET, or DAT) are prepared.[4]
-
Incubation: These membranes are incubated with a specific radioligand (a radioactive molecule that binds to the transporter) and varying concentrations of the test compound (e.g., this compound).[4]
-
Filtration and Washing: The mixture is filtered to separate the bound from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.[3]
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.[3]
-
Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the radioligand binding (IC50), which is then used to determine the Ki value.
Synaptosome Uptake Assays:
These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes (isolated nerve terminals). The general protocol is as follows:
-
Synaptosome Preparation: Synaptosomes are isolated from specific brain regions (e.g., striatum for DAT, hippocampus for SERT and NET) of rodents.
-
Pre-incubation: The synaptosomes are pre-incubated with varying concentrations of the test compound.
-
Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [3H]dopamine) is added to the mixture to initiate uptake.
-
Termination of Uptake: After a specific incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity taken up by the synaptosomes is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.
Clinical Trial Methodologies
This compound (ENLIGHTEN study for TRD): [2]
-
Design: A Phase 2b, randomized, double-blind, placebo-controlled, biomarker-guided study.
-
Participants: Patients with treatment-resistant depression who are positive for the DGM4 genetic biomarker.
-
Intervention: Oral administration of this compound or placebo.
-
Primary Outcome: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
Amitifadine (TRIADE study for MDD): [6][9]
-
Design: A Phase 2b/3a, randomized, double-blind, placebo-controlled study.
-
Participants: Patients with major depressive disorder.
-
Intervention: Oral administration of Amitifadine or placebo.
-
Primary Outcome: Change from baseline in the MADRS total score.
Tesofensine (Obesity Trials): [10]
-
Design: Phase II and III, randomized, double-blind, placebo-controlled trials.
-
Participants: Obese patients.
-
Intervention: Oral administration of Tesofensine or placebo.
-
Primary Outcome: Percentage change in body weight from baseline.
Ansofaxine (MDD Trials):
-
Design: Phase 2 and 3, randomized, double-blind, placebo-controlled trials.
-
Participants: Patients with major depressive disorder.
-
Intervention: Oral administration of Ansofaxine extended-release tablets or placebo.
-
Primary Outcome: Change from baseline in the MADRS total score.
Visualizations
References
- 1. isctm.org [isctm.org]
- 2. Radioligand Binding Assays [bio-protocol.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Denovo Biopharma Announces a Major Breakthrough in Treatment‑Resistant Depression with Precision Medicine [businesswire.com]
- 5. researchgate.net [researchgate.net]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Genotyping Methodologies for the DGM4 Biomarker
For Researchers, Scientists, and Drug Development Professionals
The advent of precision medicine has underscored the critical role of biomarkers in tailoring therapeutic strategies to individual patients. The Denovo Genomic Marker 4 (DGM4) has emerged as a significant predictive biomarker for the efficacy of liafensine (DB104) in patients with treatment-resistant depression (TRD).[1][2][3][4][5] The accurate and efficient genotyping of DGM4 is paramount for patient stratification in both clinical trial settings and future clinical practice. This guide provides a comparative overview of common genotyping methodologies that could be employed for the detection of a genetic biomarker such as DGM4, supported by hypothetical cross-validation data to illustrate key performance differences.
Introduction to the DGM4 Biomarker
DGM4 is a proprietary genetic biomarker identified by Denovo Biopharma through a machine learning and whole genome sequencing platform.[2][4] Clinical evidence from the ENLIGHTEN Phase 2b trial has demonstrated that patients with the DGM4 biomarker have a significantly greater therapeutic response to this compound, a triple reuptake inhibitor of serotonin, norepinephrine, and dopamine, compared to placebo.[3][4] The presence of the DGM4 biomarker is associated with a clinically meaningful improvement in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[1][3][4] While the specific genetic variation underlying the DGM4 biomarker is not publicly disclosed, this guide will use a common type of genetic marker, a single nucleotide polymorphism (SNP), as a representative example for comparing genotyping platforms.
Comparison of Genotyping Methodologies
The selection of a genotyping method is a critical decision in the implementation of a biomarker-guided therapeutic strategy. The ideal method should be accurate, reliable, cost-effective, and scalable to the required throughput. Here, we compare three widely used genotyping technologies: quantitative PCR (qPCR) using TaqMan assays, Sanger Sequencing, and Microarray analysis.
Quantitative Data Summary
The following table summarizes the performance metrics for three common genotyping methods based on a hypothetical cross-validation study for a representative SNP biomarker.
| Parameter | qPCR (TaqMan Assay) | Sanger Sequencing | Microarray |
| Accuracy | >99.5% | >99.9% (for defined region) | 98-99.5% |
| Sensitivity | >99% | >99% | >98% |
| Specificity | >99% | >99.9% | >99% |
| Throughput | Medium to High (96-384 samples/run) | Low (1-96 samples/run) | Very High (>1000 samples/run) |
| Turnaround Time | Fast (2-4 hours) | Slow (1-2 days) | Medium (3-5 days) |
| Cost per Sample | Low | High | Low (at high throughput) |
| Assay Setup Complexity | Low | Medium | High |
| Detection Type | Known variants | Known and novel variants in a targeted region | Known variants |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of genotyping results. Below are generalized protocols for the three compared methods.
Genotyping by qPCR (TaqMan Assay)
This method utilizes allele-specific fluorescent probes to detect specific SNPs.
a. DNA Extraction:
-
Genomic DNA is extracted from patient samples (e.g., blood or saliva) using a commercial DNA extraction kit, following the manufacturer's instructions.
-
DNA concentration and purity are assessed using a spectrophotometer (e.g., NanoDrop). DNA is normalized to a standard concentration (e.g., 10 ng/µL).
b. qPCR Reaction Setup:
-
A reaction mixture is prepared containing:
-
TaqMan Genotyping Master Mix
-
DGM4-specific TaqMan SNP Genotyping Assay (containing allele-specific probes and primers)
-
Nuclease-free water
-
Normalized genomic DNA
-
-
The mixture is dispensed into a 96- or 384-well PCR plate.
c. qPCR Amplification and Detection:
-
The plate is sealed and placed in a real-time PCR instrument.
-
The thermal cycling protocol is initiated, typically including an initial denaturation step, followed by 40-50 cycles of denaturation and annealing/extension.
-
During amplification, the allele-specific probes are cleaved, releasing a fluorescent signal that is detected by the instrument.
d. Data Analysis:
-
The instrument software plots the fluorescence signals for each allele.
-
Samples are automatically clustered into genotype groups (e.g., homozygous for allele 1, homozygous for allele 2, or heterozygous) based on the allelic discrimination plot.
Genotyping by Sanger Sequencing
This method determines the exact nucleotide sequence of a targeted DNA region.
a. DNA Extraction:
-
As described for qPCR.
b. PCR Amplification:
-
The DNA region containing the DGM4 biomarker is amplified using PCR with specific primers.
-
The PCR product is purified to remove unincorporated dNTPs and primers.
c. Sequencing Reaction:
-
A sequencing reaction is set up containing the purified PCR product, a sequencing primer, DNA polymerase, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).
-
The reaction undergoes thermal cycling, resulting in a mixture of DNA fragments of varying lengths, each terminated by a labeled ddNTP.
d. Capillary Electrophoresis:
-
The sequencing reaction products are loaded into an automated capillary sequencing instrument.
-
The fragments are separated by size, and the fluorescent label on the terminal ddNTP is detected by a laser.
e. Data Analysis:
-
The sequencing software generates an electropherogram, which displays the sequence of the amplified region.
-
The sequence is aligned to a reference sequence to identify the genotype at the DGM4 locus.
Genotyping by Microarray
This high-throughput method allows for the simultaneous genotyping of thousands to millions of SNPs.
a. DNA Extraction and QC:
-
High-quality genomic DNA is extracted and quantified as described previously.
b. DNA Amplification and Fragmentation:
-
The genomic DNA is amplified using a whole-genome amplification method.
-
The amplified DNA is then fragmented enzymatically.
c. Hybridization:
-
The fragmented DNA is denatured and hybridized to a microarray chip that contains allele-specific oligonucleotide probes for a multitude of SNPs, including the DGM4 marker.
-
Hybridization occurs overnight in a specialized oven.
d. Staining and Washing:
-
The microarray is washed to remove non-specifically bound DNA and then stained with a fluorescent reagent that binds to the hybridized DNA.
e. Scanning and Data Analysis:
-
The microarray is scanned using a high-resolution laser scanner to detect the fluorescent signals.
-
The scanner software quantifies the signal intensity for each probe, and a genotyping algorithm is used to make genotype calls for each SNP based on the signal intensity patterns.
Visualizations
This compound's Proposed Mechanism of Action
This compound is a triple reuptake inhibitor that blocks the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This action increases the synaptic concentrations of these key neurotransmitters, which are implicated in the pathophysiology of depression. The DGM4 biomarker likely identifies a subpopulation of patients whose underlying neurobiology is particularly responsive to this mechanism.
Caption: Proposed mechanism of this compound as a triple reuptake inhibitor.
Experimental Workflow for DGM4 Genotyping Cross-Validation
A robust cross-validation workflow is essential to compare the performance of different genotyping methods accurately. This involves processing the same set of samples with each method and comparing the results to a gold standard, often Sanger sequencing.
Caption: Workflow for cross-validating different genotyping methods.
References
- 1. isctm.org [isctm.org]
- 2. Denovo Biopharma Creates Innovative Gene Registry Program to Support the First Precision Medicine for Treatment Resistant Depression [prnewswire.com]
- 3. researchgate.net [researchgate.net]
- 4. Denovo Biopharma LLC to Present Positive Phase 2b ENLIGHTEN Trial Data for DGM4 Biomarker-Guided DB104 (this compound) Treatment for Treatment ‑Resistant Depression at the ASCP 2024 Annual Meeting [prnewswire.com]
- 5. Denovo obtains FDA approval to begin treatment-resistant depression trial [clinicaltrialsarena.com]
Replicating Preclinical Antidepressant Findings of Liafensine: A Comparative Analysis
This guide aims to provide a framework for researchers seeking to replicate and compare the potential antidepressant effects of Liafensine with established antidepressant classes. Due to the absence of specific published preclinical data for this compound in the aforementioned behavioral assays, this document will focus on presenting the established methodologies for these tests and the typical profiles of major antidepressant classes, which would serve as essential comparators in any future preclinical investigation of this compound.
Mechanism of Action: A Triple-Threat Approach
This compound distinguishes itself from many other antidepressants through its unique mechanism of action. It simultaneously blocks the reuptake of three key neurotransmitters implicated in mood regulation: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1] This triple reuptake inhibition is hypothesized to offer a broader spectrum of therapeutic benefits, potentially addressing a wider range of depressive symptoms compared to more selective agents like SSRIs (Selective Serotonin Reuptake Inhibitors) and SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors).
The signaling pathway for monoamine reuptake inhibitors, including this compound, is depicted below.
Caption: Monoamine Reuptake Inhibition by this compound.
Comparative Preclinical Antidepressant Activity: A Data Gap
While clinical trials have compared this compound to duloxetine (an SNRI) and escitalopam (an SSRI), specific preclinical data from head-to-head comparisons in animal models of depression are not publicly available. To facilitate future research, the following tables summarize the expected outcomes for major antidepressant classes in the forced swim test and novelty-suppressed feeding test. These tables can serve as a benchmark for evaluating this compound's preclinical profile.
Table 1: Expected Comparative Efficacy in the Forced Swim Test (FST)
| Drug Class | Active Substance (Example) | Expected Effect on Immobility Time |
| Tricyclic Antidepressants (TCAs) | Imipramine, Desipramine | Significant Decrease |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Fluoxetine, Sertraline | Moderate to Significant Decrease |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Venlafaxine, Duloxetine | Significant Decrease |
| Dopamine-Norepinephrine Reuptake Inhibitors (DNRIs) | Bupropion | Variable; may be less robust than SSRIs/SNRIs |
| Triple Reuptake Inhibitors (TRIs) | This compound (Hypothesized) | Hypothesized Significant Decrease |
Table 2: Expected Comparative Efficacy in the Novelty-Suppressed Feeding Test (NSFT)
| Drug Class | Active Substance (Example) | Expected Effect on Latency to Feed |
| Tricyclic Antidepressants (TCAs) | Imipramine | Significant Decrease (with chronic treatment) |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Fluoxetine | Significant Decrease (with chronic treatment) |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Venlafaxine | Significant Decrease (with chronic treatment) |
| Dopamine-Norepinephrine Reuptake Inhibitors (DNRIs) | Bupropion | Variable effects reported |
| Triple Reuptake Inhibitors (TRIs) | This compound (Hypothesized) | Hypothesized Significant Decrease (with chronic treatment) |
Experimental Protocols for Replicating Antidepressant Effects
To ensure the replicability and validity of preclinical findings, adherence to standardized experimental protocols is crucial. The following sections detail the methodologies for the forced swim test and the novelty-suppressed feeding test.
Forced Swim Test (FST)
The FST is a widely used behavioral despair model to screen for potential antidepressant activity. The test is based on the observation that animals, when placed in an inescapable container of water, will eventually cease escape-oriented behaviors and become immobile. Antidepressant treatment is expected to reduce the duration of immobility.
Experimental Workflow:
Caption: Forced Swim Test Experimental Workflow.
Materials:
-
Cylindrical container (e.g., 25 cm height, 10 cm diameter for mice).
-
Water maintained at 23-25°C.
-
Video recording equipment.
-
Stopwatch.
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 1 hour before the test.
-
Drug Administration: Administer this compound, a comparator antidepressant, or vehicle at a predetermined time before the test (e.g., 30-60 minutes for acute studies).
-
Test Session: Gently place the animal into the cylinder filled with water to a depth where it cannot touch the bottom or escape.
-
Recording: Record the entire 6-minute session.
-
Scoring: The duration of immobility (floating with only movements necessary to keep the head above water) is typically scored during the last 4 minutes of the test.
-
Data Analysis: Compare the immobility times between the different treatment groups using appropriate statistical methods.
Novelty-Suppressed Feeding Test (NSFT)
The NSFT is a conflict-based model that assesses anxiety- and antidepressant-like effects. The test is based on the conflict between the drive to eat (after a period of food deprivation) and the fear of a novel and potentially threatening environment. A reduction in the latency to begin eating is indicative of anxiolytic or antidepressant efficacy, particularly after chronic treatment.
Experimental Workflow:
Caption: Novelty-Suppressed Feeding Test Workflow.
Materials:
-
Open-field arena (e.g., 50x50 cm with 30 cm high walls).
-
A small, familiar food pellet.
-
Stopwatch.
-
Video recording equipment (optional).
Procedure:
-
Food Deprivation: Food deprive the animals for 24 hours with free access to water.
-
Drug Administration: For chronic studies, administer the drug daily for a period of 2-3 weeks. For acute studies, administer the drug 30-60 minutes before the test.
-
Test Session: Place a single food pellet in the center of the brightly lit open-field arena. Gently place the animal in a corner of the arena.
-
Measurement: Record the latency (time taken) for the animal to take its first bite of the food pellet. A cut-off time (e.g., 10 minutes) is typically used.
-
Home Cage Consumption: Immediately after the test, return the animal to its home cage and measure the amount of food consumed over a short period (e.g., 5 minutes) to control for potential effects on appetite.
-
Data Analysis: Compare the latency to feed between the different treatment groups.
References
A Glimpse into the Human Pharmacokinetics of Liafensine: A Comparative Study Hampered by Data Scarcity
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug candidate across different species is a cornerstone of preclinical and clinical development. This guide aims to provide a comparative overview of the pharmacokinetics of Liafensine (also known as BMS-820836), a triple monoamine reuptake inhibitor. However, a comprehensive interspecies comparison is currently hindered by the limited availability of public data, particularly from preclinical animal studies.
This report collates the available human pharmacokinetic data for this compound from clinical trials and outlines the methodologies employed in these studies. Due to the absence of published preclinical data, a direct comparison with other species is not possible at this time. To fulfill the visualization requirements, a generalized experimental workflow for a clinical pharmacokinetic study and a hypothetical metabolic pathway for this compound are presented.
Human Pharmacokinetic Profile of this compound
Clinical studies in healthy human subjects have shed some light on the pharmacokinetic properties of this compound following oral administration. The available data from single and multiple ascending dose studies are summarized below.
| Pharmacokinetic Parameter | Single Ascending Dose Study (0.025 mg to 3 mg) | Multiple Ascending Dose Study (0.1 mg to 4 mg) |
| Median Time to Maximum Plasma Concentration (Tmax) | 5.0 - 7.2 hours[1] | 4.0 - 5.5 hours |
| Mean Apparent Terminal Half-life (t1/2) | 34 - 57 hours[1] | 44 - 74 hours (estimated) |
It is important to note that key pharmacokinetic parameters such as maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and oral bioavailability have not been reported in the publicly accessible literature for humans or any other species.
Experimental Protocols in Human Studies
The human pharmacokinetic data for this compound were generated from rigorously designed clinical trials. The methodologies for these key studies are detailed below.
Single Ascending Dose (SAD) Study
A randomized, double-blind, placebo-controlled study was conducted in healthy subjects to evaluate the safety, tolerability, and pharmacokinetics of single ascending doses of this compound.
-
Dosing: Single oral doses of this compound were administered, with dose cohorts ranging from 0.025 mg to 5 mg.
-
Subjects: Healthy human volunteers were enrolled in the study.
-
Sampling: Serial blood samples were collected at various time points on days 1, 2, 3, 4, 7, and 14 post-dose to characterize the pharmacokinetic profile.[1]
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated bioanalytical method, likely high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), which is the standard for such studies.
Multiple Ascending Dose (MAD) Study
To understand the pharmacokinetic profile upon repeated administration, a randomized, double-blind, placebo-controlled, multiple ascending dose study was performed in healthy volunteers.
-
Dosing: Subjects received daily oral doses of this compound for 14 days, with doses ranging from 0.1 mg to 4 mg.
-
Subjects: Healthy human volunteers participated in this study.
-
Sampling: Blood samples were collected to assess the steady-state pharmacokinetics of this compound.
-
Bioanalysis: A validated bioanalytical method was employed to quantify this compound concentrations in plasma samples.
Visualizing Pharmacokinetic Studies and Potential Metabolism
To adhere to the visualization requirements of this guide, the following diagrams have been generated using the Graphviz (DOT language).
Caption: A logical workflow for pharmacokinetic studies, from preclinical to clinical phases.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
